Product packaging for O-Terphenyl(Cat. No.:CAS No. 84-15-1)

O-Terphenyl

Cat. No.: B166444
CAS No.: 84-15-1
M. Wt: 230.3 g/mol
InChI Key: OIAQMFOKAXHPNH-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical and Materials Science Research

Historically, o-terphenyl, often in mixtures with its meta- and para-isomers, found practical application as a high-temperature heat-transfer fluid due to its excellent thermal stability, high boiling point, and low vapor pressure. guidechem.comnih.gov Beyond this industrial use, its significance in chemical research stems from its role as a versatile organic building block. sigmaaldrich.com The terphenyl scaffold is integral to the synthesis of a wide range of functional molecules. researchgate.net Efficient methods for creating both symmetrical and unsymmetrical terphenyls have been developed, with metal-catalyzed cross-coupling reactions like the Suzuki coupling being particularly effective. researchgate.net

In materials science, this compound's properties are harnessed for advanced applications. Its fluorescence has led to its exploration for use in organic light-emitting diodes (OLEDs). ontosight.aiguidechem.com Furthermore, derivatives of terphenyls are crucial components in liquid crystal technologies; their high birefringence makes them suitable as chiral dopants for generating cholesteric and blue phase materials. tandfonline.com Recent research has also demonstrated the use of this compound in the bottom-up, liquid-phase synthesis of specialized graphene nanoribbons, highlighting its continuing relevance in the creation of next-generation materials. sigmaaldrich.com

This compound as a Paradigmatic System in Condensed Matter Physics and Chemistry

Perhaps the most profound scientific contribution of this compound is its status as a paradigmatic model for studying the glass transition, one of the most challenging unsolved problems in condensed matter physics. arxiv.orgacs.orgnih.gov As a van der Waals liquid, it can be supercooled well below its melting point, allowing detailed investigation of the liquid-to-glass crossover. arxiv.org Its popularity as a model system is due to its relatively simple atomic structure and its experimentally accessible melting point (Tm ≈ 329 K) and glass transition temperature (Tg ≈ 243 K). acs.orgnih.govwpmucdn.com

For decades, theoretical models often invoked a "rigid-molecule" approximation for this compound to simplify calculations, assuming its internal degrees of freedom were insignificant to the dynamics of the glass transition. nih.gov However, this long-held assumption is now being revisited. Recent advanced spectroscopic studies, such as terahertz time-domain and low-frequency Raman spectroscopy, have revealed that this compound is not as rigid as previously believed. acs.orgwpmucdn.com These studies show that low-frequency phonons involve complex motions where intramolecular (internal vibrations) and intermolecular (collective lattice) displacements are mixed. acs.orgnih.gov This finding is critical, as it indicates that the internal mobility of the molecule contributes significantly to the dynamics of glass formation, a factor that must be incorporated into future theories. acs.orgwpmucdn.com

The molecule's dynamics have been probed extensively. For instance, 2H-NMR studies have characterized the primary glass transition (α-process) as being driven by large-angle rotational jumps, while also identifying intramolecular flips of the lateral phenyl rings that constitute a secondary relaxation process. aip.org Neutron scattering experiments have also been instrumental in mapping the decay of density correlations as the liquid approaches the glassy state. arxiv.org

Challenges and Opportunities in this compound Research

The ongoing investigation of this compound presents both significant challenges and exciting opportunities. A primary challenge is to develop a complete theoretical framework that accurately describes its glass-forming dynamics, moving beyond the rigid-molecule approximation to fully account for the now-proven role of internal molecular modes. acs.orgnih.gov Quantifying the coupling between these internal modes and the collective intermolecular motions remains a key area of inquiry. acs.org From a synthetic perspective, the continuing quest for more atom-efficient, scalable, and environmentally benign routes to produce terphenyls and their derivatives is an ongoing challenge. researchgate.net

Despite these challenges, the opportunities in this compound research are expanding. Its use as a glassy matrix is proving invaluable for advanced spectroscopic applications, such as in noise spectroscopy to probe the decoherence processes of radicals for quantum information science. sigmaaldrich.comrsc.org The synthesis of new terphenyl-based derivatives offers a platform for materials by design. For example, fluorinated terphenyls are being investigated for ferroelectric liquid crystal mixtures due to their favorable dielectric properties, low viscosity, and high stability. acs.org Furthermore, novel optical properties have been discovered in this compound complexes, such as the generation of white light from a combination of blue fluorescence and sensitized yellow phosphorescence, opening doors for new photoluminescent materials. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₁₈H₁₄ ontosight.aiguidechem.com
Molar Mass230.31 g/mol guidechem.com
AppearanceWhite, crystalline solid ontosight.ainih.gov
Melting Point56–59 °C (329–332 K) ontosight.ainih.gov
Boiling Point332–337 °C (605–610 K) ontosight.aiguidechem.comnih.gov
Density~1.16 g/cm³ nih.gov
SolubilityInsoluble in water; soluble in organic solvents like benzene (B151609) and dichloromethane. ontosight.ainih.gov

Table 2: Key Transition Temperatures of this compound in Research

TransitionTemperature (K)SignificanceSource(s)
Melting Temperature (Tₘ)~329 KEquilibrium transition from solid crystal to liquid. acs.orgwpmucdn.com
Primary Glass Transition (Tg,α)~243 KThe temperature at which the supercooled liquid becomes a glass. Associated with the freezing of large-scale molecular motion. acs.orgwpmucdn.com
Onset of Crystallization~250 KTemperature at which crystallization begins in amorphous samples upon heating. acs.orgwpmucdn.com
Secondary Glass Transition (Tg,β)~133 KAssociated with localized, non-cooperative molecular motions, such as phenyl ring flips, that persist below the primary glass transition. acs.orgwpmucdn.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14 B166444 O-Terphenyl CAS No. 84-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diphenylbenzene
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InChI

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H
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InChI Key

OIAQMFOKAXHPNH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3
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Molecular Formula

C6H5C6H4C6H5, C18H14
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DSSTOX Substance ID

DTXSID1049697
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Molecular Weight

230.3 g/mol
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Physical Description

O-terphenyl appears as colorless or light-yellow solid. mp: 58-59 °C, bp: 337 °C. Density: 1.16 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers m-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Colorless or light-yellow solid; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS., Colorless or light-yellow solid.
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Boiling Point

630 °F at 760 mmHg (NIOSH, 2023), 332 °C AT 760 MM HG, 332 °C, 630 °F
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Flash Point

325 °F (NIOSH, 2023), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c., (oc) 325 °F
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Solubility

Insoluble (NIOSH, 2023), SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.24 mg/l at 25 °C, Solubility in water: none, Insoluble
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Density

1.1 (NIOSH, 2023) - Denser than water; will sink, 1.1, Relative density (water = 1): 1.1
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Vapor Density

7.95 (AIR= 1), Relative vapor density (air = 1): 7.9
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Vapor Pressure

0.09 mmHg at 200 °F (NIOSH, 2023), 0.00025 [mmHg], 2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients, Vapor pressure, Pa at 25 °C: 0.0033, (200 °F): 0.09 mmHg
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Color/Form

MONOCLINIC PRISMS FROM METHANOL, Colorless or light yellow solid.

CAS No.

84-15-1, 61788-33-8
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Melting Point

136 °F (NIOSH, 2023), 56.2 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 136 °F
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Synthetic Methodologies and Chemical Transformations of O Terphenyl

Classical and Modern Synthetic Approaches to O-Terphenyl and its Derivatives

The synthesis of this compound and its derivatives has largely been accomplished through two primary strategies: the coupling of dihalobenzene derivatives with aryl metal nucleophiles and the formation of the central aromatic ring from open-chain precursors via benzannulation reactions. researchgate.nettandfonline.com Transition metal-catalyzed cross-coupling reactions, in particular, have become a cornerstone for constructing the aryl-aryl bonds characteristic of terphenyls. tandfonline.com

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of o-terphenyls. These methods offer a direct route to connect aryl units, with palladium and nickel being the most commonly employed metal catalysts. wikipedia.org

The Suzuki-Miyaura (SM) cross-coupling reaction, which pairs an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base, is a highly versatile and widely used method for synthesizing terphenyls. tandfonline.comtandfonline.com A key advantage of this reaction is the stability of arylboronic acids to air and moisture, along with their compatibility with a broad range of functional groups. tandfonline.com

For the synthesis of unsymmetrical terphenyls, chemoselectivity is a critical consideration. This can be achieved by using precursors with two different reactive sites, such as chloro-bromobenzenes. acs.org A sequential SM coupling approach has been developed where the more reactive C-Br bond is coupled first under mild, ligandless palladium catalysis, followed by the coupling of the less reactive C-Cl bond using a more active catalyst system, often incorporating a phosphine (B1218219) ligand like SPhos. acs.org This strategy allows for the controlled, stepwise introduction of different aryl groups. acs.org

Flow reactor systems have also been employed for the sequential, chemoselective Suzuki-Miyaura cross-coupling of dihaloarenes, offering a convenient route to unsymmetrically substituted p-terphenyls with excellent yields. tandfonline.com

Table 1: Examples of Suzuki-Miyaura Reactions for Terphenyl Synthesis

Starting Material Reagent Catalyst System Product Yield Reference
1,4-Dibromo-2-nitrobenzene Arylboronic acids Ligand-free Pd(OAc)2 Unsymmetrical p-terphenyls Excellent tandfonline.com
Chloro-bromobenzene Arylboronic acids 1. Pd(OAc)2 (ligandless) 2. SPhos ligand Unsymmetrical o-, m-, and p-terphenyls Good to excellent acs.org

This table is interactive. Click on the headers to sort the data.

The Negishi cross-coupling reaction provides a valuable alternative to the Suzuki-Miyaura reaction, particularly when reactivity issues arise. researchgate.net This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org

Sequential Negishi cross-coupling reactions have been successfully employed for the synthesis of unsymmetrical terphenyls. acs.org For instance, the reaction of arylzinc reagents with iodo-aryl nonaflates has been reported as a viable route. tandfonline.com However, a significant drawback of this method is the need for anhydrous reaction conditions and the sensitivity of the organometallic reagents to certain functional groups. researchgate.netacs.org

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for Terphenyl Synthesis

Feature Suzuki-Miyaura Coupling Negishi Coupling
Organometallic Reagent Arylboronic acids Arylzincs
Reactivity of Reagent Generally lower Generally higher
Reaction Conditions Tolerant to air and moisture Requires anhydrous conditions
Functional Group Tolerance Broad Can be limited by reagent reactivity

This table is interactive. Click on the headers to sort the data.

A general and fundamental approach to terphenyl synthesis involves the palladium-catalyzed coupling of dihalobenzene derivatives with various aryl metal nucleophiles. researchgate.net This broad category encompasses several specific named reactions, including the Suzuki-Miyaura and Negishi couplings previously discussed. The choice of the dihalobenzene (e.g., dibromo-, dichloro-, or bromo-chloro-benzene) and the aryl metal nucleophile (e.g., organoboron, organozinc, or organotin reagents) allows for a high degree of control over the final product. researchgate.nettandfonline.com

For instance, the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, can be used to prepare precursors for further transformations into terphenyl-containing structures. nih.gov The Stille coupling, utilizing organotin reagents, also offers a mild and versatile method for aryl-aryl bond formation, though the toxicity of tin compounds is a concern. researchgate.net

Non-Metal Catalyzed Methods for Poly-substituted O-Terphenyls

While metal-catalyzed reactions dominate the synthesis of terphenyls, non-metal catalyzed methods have emerged as a useful alternative, especially for the synthesis of sterically hindered or poly-substituted terphenyls that are challenging to assemble via cross-coupling. researchgate.netresearchgate.net These methods often involve ring transformation or benzannulation reactions under basic or acidic conditions. rsc.orgderpharmachemica.com

One such approach is the base-promoted benzannulation of 3-formylchromones with 1,3-diaryl-2-propanones, which proceeds through a domino Knoevenagel/intramolecular Michael addition/ring opening/aromatization sequence to yield polyfunctionalized m-terphenyl (B1677559) derivatives in good to excellent yields. rsc.org Another example is the ring transformation of 2H-pyran-2-ones with propiophenone (B1677668) in the presence of potassium hydroxide (B78521) to form functionalized m-terphenyls. derpharmachemica.com

Benzannulation Reactions from Open-Chain Precursors

Benzannulation reactions provide a distinct strategy for constructing the central aromatic ring of the terphenyl scaffold from open-chain precursors. researchgate.nettandfonline.com This approach can be particularly advantageous for creating highly substituted systems.

An example of this is the indium(III)-catalyzed [4+2] benzannulation of 3-formyl-4-pyrones with terminal aryl alkynes. nih.govacs.org This reaction proceeds without an external oxidant and leads to the regioselective synthesis of functionalized salicylaldehydes bearing orththis compound frameworks. nih.govacs.org The proposed mechanism involves a stepwise sequence of alkyne addition, cyclization, oxidation, decarboxylation, and aromatization. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Chloro-bromobenzene
SPhos
1,4-Dibromo-2-nitrobenzene
Arylboronic acid
Pd(OAc)2
Arenediazonium tetrafluoroborate
Pd(0)/C
Arylzinc
Iodo-aryl nonaflate
Dihalobenzene
3-Formylchromone
1,3-Diaryl-2-propanone
2H-Pyran-2-one
Propiophenone
Potassium hydroxide
3-Formyl-4-pyrone
Terminal aryl alkyne

Ring-Closing Metathesis (RCM) Approaches for this compound Derivatives

A notable and linear synthetic route to produce this compound derivatives employs Ring-Closing Metathesis (RCM) as the pivotal step. ias.ac.in This methodology begins with the addition of an allyl Grignard reagent to benzil (B1666583) derivatives, which yields diphenyl-1,2-diallyl dihydroxy compounds. These intermediates then undergo RCM to form tetrahydro terphenyl derivatives. Subsequent aromatization, driven by dehydration, leads to the formation of a variety of o-terphenyls, including those with both electron-rich and electron-deficient substituents. ias.ac.inresearchgate.net This RCM-based strategy is advantageous due to its tolerance of numerous functional groups and sterically demanding olefins. researchgate.net

Furthermore, this approach has been extended to the synthesis of polycyclic aromatic hydrocarbons (PAHs). For instance, the RCM of o,o'-(alkane-α,ω-diyl)bis(2-vinylbiphenyl)s, which are derivatives of this compound, can produce novel PAHs. The strategy has been successfully applied to the synthesis of isomeric dibenzanthracenes from tetravinyl-terphenyl precursors, demonstrating high regioselectivity. nih.gov

Table 1: Key Steps in RCM Synthesis of this compound Derivatives ias.ac.in

StepDescriptionIntermediate/Product
1Allyl Grignard addition to benzil derivatives.Diphenyl-1,2-diallyl dihydroxy derivatives.
2Ring-Closing Metathesis (RCM) of the dihydroxy derivatives.Tetrahydro terphenyl derivatives.
3Aromatization-driven dehydration.Electron-rich and electron-deficient o-terphenyls.

C-H Activation Processes in this compound Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, and it has been applied to the construction of the this compound scaffold. researchgate.net Palladium-catalyzed C-H activation processes are particularly prominent. One such method involves the sequential directed C-H arylation followed by a Suzuki-Miyaura coupling, providing an efficient route to terphenyl derivatives. researchgate.net

Another sophisticated approach involves a palladium-catalyzed dual C-H activation and double C-C bond formation. This method facilitates the synthesis of triphenylenes, which are structurally related to o-terphenyls, by coupling 2-iodobiphenyls with iodobenzenes. acs.org The reaction proceeds with high atom- and step-economy and allows for the creation of unsymmetrically functionalized products. acs.org While not a direct synthesis of isolated o-terphenyls, this transformation highlights the utility of C-H activation in building the core triphenyl framework.

Researchers have also explored merging C-H activation with C-C bond activation, a challenging but promising strategy for novel molecular construction. chinesechemsoc.org For instance, ruthenium-catalyzed regioselective C-H arylation of aromatic ketones with p-benzenediboronates has been used to obtain p-terphenyl (B122091) derivatives, which can then be further transformed. beilstein-journals.org While this example focuses on p-terphenyls, the underlying principle of C-H activation is broadly applicable to other isomers.

Derivatization and Functionalization of the this compound Scaffold

The this compound unit serves as a versatile building block whose properties can be fine-tuned through substitution or incorporation into more complex molecular systems.

Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in synthesizing substituted terphenyls with specific desired properties. researchgate.netresearchgate.net By reacting dihaloarenes with arylboronic acids, a diverse range of functionalized terphenyls can be produced. The choice of substituents on the reacting partners allows for the tailoring of optical and morphological characteristics of the resulting molecules. researchgate.net For example, this method has been used to prepare photoactive segmented conjugated polymers containing terphenylene chromophores. researchgate.net

Flow reactor technology has also been employed for the practical, high-yield synthesis of unsymmetrically substituted p-terphenyls via sequential, regioselective Suzuki-Miyaura reactions. tandfonline.comtandfonline.com This automated approach offers a convenient route for generating chemical libraries of terphenyl derivatives for various applications, including as liquid crystals and in optoelectronic devices. tandfonline.com

The rigid structure of the this compound unit makes it an attractive component for constructing larger, well-defined molecular architectures such as macrocycles and polymers. Researchers have incorporated this compound segments into macrocyclic bis(pyridine-diimine) ligands. These macrocycles support the formation of dinuclear iron and cobalt complexes that have been investigated as catalysts for ethylene (B1197577) polymerization. researchgate.net

This compound units have also been used as backbones for creating polycyclic aromatic hydrocarbons (PAHs) through RCM strategies. nih.gov Additionally, they have been embedded in cyclophanes. For example, m-terphenyl-based cyclophanes with intra-annular nitrogen functional groups have been synthesized using a template-promoted RCM cyclization. acs.org Biphenyl (B1667301) and terphenyl moieties have also been incorporated into arylene-ethynylene macrocycles, although such examples are less common. acs.org These larger structures are of interest for their potential applications in materials science and as host-guest systems. lew.ro

To accelerate the discovery and optimization of functional materials, automated synthesis platforms have been developed and applied to the preparation of terphenyl derivatives. chemrxiv.orgresearchgate.net These systems often utilize iterative Suzuki-Miyaura cross-coupling reactions with building blocks protected by groups like methyliminodiacetic acid (MIDA). chemrxiv.org This automated approach allows for the rapid and systematic synthesis of a library of related molecules with varying side chain compositions. researchgate.net

A second-generation automated synthesizer has been developed that can perform deprotections, couplings, and purifications in parallel, significantly speeding up the process. chemrxiv.org This technology has been used to systematically investigate structure-property relationships in organic electronic materials by creating a library of terphenyl derivatives and studying their charge transport properties at the single-molecule level. chemrxiv.orgresearchgate.net

Table 2: Automated Synthesis of Terphenyl Derivatives via Iterative Suzuki Coupling chemrxiv.org

Component/StepDescriptionAdvantage
Synthesis StrategyIterative Suzuki-Miyaura cross-coupling.General and reliable C-C bond formation.
Building BlocksBifunctional halo-N-methyliminodiacetic acid (MIDA) boronates.Stable and easily accessible, allowing for controlled, stepwise synthesis.
InstrumentationAutomated synthesizer capable of parallel runs.Rapid generation of molecular libraries for systematic studies.
ApplicationInvestigation of side chain effects on charge transport.Deepens understanding of structure-function relationships in organic electronics.

Mechanistic Investigations of this compound Formation Reactions

Understanding the mechanisms behind the formation of o-terphenyls is crucial for optimizing existing synthetic routes and designing new ones. Studies have revealed surprising reaction pathways. For example, while investigating a [2+2+2] cycloaddition to build strained oligophenyl systems, researchers observed a change in mechanism to a formal [2+1+2+1] cycloaddition, which unexpectedly yielded the this compound product instead of the expected p-terphenyl. researchgate.net This deviation was attributed to the formation of an η⁴-coordinated metal-cyclobutadiene intermediate, which helps to release induced strain in the system. researchgate.net

Older studies have examined the phenylation of biphenyl and this compound using phenyl radicals generated from the thermal decomposition of benzoyl peroxide. pitt.edu These investigations determined the relative rate constants and partial rate factors for phenylation at different positions on the aromatic rings. The results provided insights into the influence of resonance stabilization and steric hindrance on the reaction mechanism and product distribution. pitt.edu The reactivity of m-terphenyl was found to be slightly higher than that of this compound in these reactions. pitt.edu

The radiolysis of this compound has also been studied, revealing different decomposition behaviors at temperatures below and above a transition range of 350-400°C. cdnsciencepub.com Below this range, the main products are dimers, while above it, ring cleavage becomes significant. cdnsciencepub.com Additionally, the reaction of deuterium (B1214612) atoms with liquid this compound has been investigated to understand the mechanisms of hydrogen atom reactions with aromatic molecules, which are important in radiation chemistry. cdnsciencepub.com

Spectroscopic and Structural Elucidation of O Terphenyl and Its Assemblies

Vibrational Spectroscopy Studies of O-Terphenyl Dynamics

Vibrational spectroscopy serves as a critical tool for investigating the complex atomic motions within this compound, revealing insights into both intramolecular and intermolecular dynamics. nih.govacs.org These studies are essential for understanding the origins of its glass-forming properties. tandfonline.com

Terahertz time-domain spectroscopy (THz-TDS) has been employed to directly observe the low-frequency vibrational dynamics of this compound. acs.org In the crystalline state, distinct spectral features are observed, which are attributed to a combination of phonon and intramolecular modes. nih.govresearchgate.net

At 80 K, crystalline this compound exhibits prominent absorption peaks at approximately 0.9 THz, 1.5 THz, 2.3 THz, 3.1 THz, and 3.5 THz. nih.govacs.org These features broaden and shift at room temperature (300 K). nih.govacs.org In the disordered or glassy state, these modes are no longer coherent but contribute to a general increase in the absorption coefficient with temperature. nih.gov Below the primary glass transition temperature (Tg,α) of 243 K, the terahertz absorption spectra are largely featureless. nih.govacs.org The onset of crystallization from the glassy state is observable around 250 K, marked by the appearance of a spectral feature at 2.5 THz. nih.govacs.org

THz-TDS Spectral Features of Crystalline this compound at 80 K
Frequency (THz)
0.9
1.5
2.3
3.1
3.5

Complementing THz-TDS, low-frequency Raman spectroscopy probes vibrational modes that involve a change in the molecule's polarizability. nih.govacs.org Studies on crystalline this compound reveal a number of Raman-active resonances that have been assigned with the aid of numerical simulations. nih.govacs.org The experimental Raman spectrum at 175 K is well-reproduced by Density Functional Theory (DFT) simulations. nih.govacs.org Similar to the THz modes, the Raman-active modes in the terahertz range exhibit a mix of intermolecular and intramolecular character, with intramolecular modes becoming dominant above 3 THz. nih.govacs.org

Dielectric Relaxation Spectroscopy of Supercooled this compound

Dielectric relaxation spectroscopy has been a key technique for investigating the dynamics of supercooled this compound. nih.gov Due to its low dielectric strength and tendency to crystallize, a detailed analysis of the loss profile over a wide temperature range has been challenging. nih.govaip.org However, studies have successfully characterized the primary (α) and secondary (β) relaxation processes.

The α-relaxation, associated with the cooperative structural rearrangements of the liquid, shows a non-Arrhenius temperature dependence that can be described by the Vogel-Fulcher-Tammann (VFT) equation. aip.org A master curve representation of dielectric data indicates that time-temperature superposition applies, with a constant stretching exponent (βKWW) of 0.5 in the range from the glass transition temperature (Tg) up to about 1.2 Tg. nih.govaip.org

Below Tg, a secondary relaxation, known as the Johari-Goldstein (JG) β-relaxation, is observed. aps.orgaps.org This process is attributed to the motion of the entire molecule and is considered an intrinsic feature of glassy systems. nih.gov The imaginary part of the dielectric response for this β-relaxation in this compound has a log-normal shape, which can be ascribed to a Gaussian distribution of energy barrier heights. aps.orgaps.org The peak position of this relaxation follows an Arrhenius temperature dependence. aps.orgaps.org

Dielectric Relaxation Parameters for Supercooled this compound
ParameterValue/DescriptionReference
VFT Parameter A-22.5 aip.org
VFT Parameter B1820 K aip.org
VFT Parameter T0168 K aip.org
KWW Stretching Exponent (βKWW)0.5 nih.govaip.org

Photoelectron Spectroscopy and Conformational Analysis of this compound

Vapor phase HeI photoelectron spectroscopy has been used to investigate the conformational structure of this compound. oup.com By comparing the experimental spectra with calculated ones, the inter-ring twist angles have been estimated. oup.com This analysis suggests that the twist angles between the phenyl rings in this compound are around 60°. oup.com This finding is in contrast to an earlier gas electron diffraction study that proposed a perpendicular arrangement of the rings. oup.com The non-zero electron affinity of this compound has made it challenging to measure the photoelectron spectra of its monomer anion. acs.org However, spectra of cluster anions, (o-TP)n-, have been obtained, showing a structureless, single asymmetric band that shifts towards higher binding energy as the cluster size increases. acs.org

Ionization Energies of this compound
Ionization Energy (eV)MethodReference
8.0Photoelectron Spectroscopy (PE) nist.gov
7.99 ± 0.01Photoelectron Spectroscopy (PE) nist.gov
8.43Charge Transfer Spectra (CTS) nist.gov
8.64 ± 0.05Electron Ionization (EI) nist.gov
8.2 (Vertical)Photoelectron Spectroscopy (PE) nist.gov

Neutron Scattering Studies on this compound

Neutron scattering has been a powerful technique for probing the microscopic dynamics of this compound over a wide range of time and length scales. arxiv.org Quasielastic neutron scattering, in particular, has been used to measure the decay of density and tagged-particle correlations as a function of temperature and pressure. arxiv.orgosti.gov These experiments have provided crucial data for testing theoretical models of the glass transition, such as the mode-coupling theory (MCT). arxiv.orgaps.org

The results from neutron scattering indicate a change in the transport mechanism in the moderately viscous liquid at temperatures significantly above the conventional glass transition temperature. arxiv.org This is consistent with the predictions of MCT. aps.org Furthermore, neutron scattering studies have helped to map the relaxation times of both inter- and intramolecular correlations, revealing a decoupling of the slow β-process from the α-process at 278 K. nih.gov

Advanced Spectroscopic Techniques for Probing this compound's Excited States

Advanced spectroscopic methods are crucial for understanding the photophysical behavior of this compound (OTP), particularly the dynamics of its electronically excited states. These techniques provide insights into the pathways of energy dissipation, including fluorescence, phosphorescence, and charge transfer phenomena, which are fundamental to its potential applications in organic electronics.

The luminescence properties of this compound involve both singlet and triplet excited states, giving rise to fluorescence and phosphorescence, respectively. Studies on this compound adducts have demonstrated the ability to generate white-light emission by combining blue fluorescence from the singlet state and a sensitized, yellow, long-afterglow phosphorescence from the triplet state. researchgate.net

In a notable study, an adduct of this compound with a silver-based π-acid resulted in a material exhibiting dual emission. researchgate.net At low temperatures (77 K), the material displays distinct emission bands. The photophysical process involves initial excitation, followed by intersystem crossing (ISC) to the triplet state, which is enhanced by the heavy-atom effect of silver. This sensitization of the this compound triplet state leads to an ultralong phosphorescence. researchgate.net The fluorescence and phosphorescence combine to produce white light with CIE coordinates of (0.32, 0.34). researchgate.net

Temperature-dependent photoluminescence studies show a clear distinction between the emission spectra at room temperature and at 77 K. The phosphorescence component becomes significantly more prominent at cryogenic temperatures. doi.org

Photoluminescence Properties of an this compound (oTP) Adduct at 77 K researchgate.netdoi.org
PropertyDescriptionEmission Maxima (λem max)
FluorescenceEmission from the singlet excited state (S1 → S0)430 nm (blue), 460 nm (cyan)
PhosphorescenceEmission from the triplet excited state (T1 → S0), sensitized by heavy-atom effect540 nm (yellow-green)
Combined EmissionHybrid of fluorescence and long-afterglow phosphorescenceWhite Light (CIE: 0.32, 0.34)

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states on timescales ranging from femtoseconds to microseconds. mdpi.comyoutube.com This method is ideal for studying the ultrafast excited-state dynamics of this compound, including processes relevant to charge transfer. By exciting the sample with a short "pump" pulse and monitoring the change in absorbance with a delayed "probe" pulse, researchers can track the formation and decay of transient species like excited states and charge-separated states. youtube.comacs.org

Studies on this compound in solution using visible TAS have elucidated the decay dynamics of its first excited singlet state (S₁). Upon UV excitation, the decay of the S₁ state of this compound was observed to have a lifetime of 2.91 picoseconds. acs.org This rapid decay is a crucial parameter in understanding the initial steps of its photophysical response, which precede potential charge transfer events in multicomponent systems. The investigation of such nonadiabatic processes is fundamental for applications in photoswitching and light-assisted bond formation. acs.org

Femtosecond transient absorption spectroscopy, in particular, is a key tool for tracking the pathways of electron transfer in the dynamics of photogenerated carriers. mdpi.com While detailed charge transfer studies often involve this compound as part of a larger assembly (e.g., with an electron acceptor or donor), the intrinsic excited-state lifetime is a critical baseline for these investigations.

Excited-State Dynamics of this compound from Transient Absorption Spectroscopy
ParameterValueSolventReference
S1 State Lifetime (τ)2.91 psTetrahydrofuran (THF) acs.org

Crystallographic Studies and Solid-State Structures of this compound and its Derivatives

Crystallographic studies provide definitive information about the three-dimensional arrangement of molecules in the solid state. This compound is a colorless to light-yellow crystalline solid at room temperature. nih.gov The conformation of the molecules and their packing in the crystal lattice are essential factors that influence its bulk physical and optical properties.

Early structural studies were conducted on this compound using electron diffraction techniques. acs.org More recent computational studies using molecular dynamics simulations have provided further insight into its crystallization behavior. These simulations modeled this compound as a rigid three-site molecule. The results showed that during crystallization, the three spheres that constitute the molecule arrange themselves near the sites of a body-centered cubic (BCC) lattice. urp.dk The crystal exhibits orientational disorder, with molecules aligned randomly along the three Cartesian axes. urp.dk

The solid-state properties of this compound have also been investigated under high pressure. Ultrasonic studies comparing the crystalline and glassy states at 77 K up to 1 GPa revealed that while the bulk modulus is similar for both phases, the shear modulus of the glassy state is nearly half that of the crystalline state. rsc.org This highlights significant differences in the mechanical properties arising from the ordered versus disordered arrangement of molecules.

Solid-State and Physical Properties of this compound
PropertyValue / DescriptionReference
AppearanceColorless to light-yellow crystalline solid nih.gov
Melting Point56.2 °C schultzchem.com
Boiling Point332 °C schultzchem.com
Simulated Crystal LatticeMolecules sit near sites of a body-centered cubic (BCC) lattice urp.dk
Molecular ArrangementExhibits orientational disorder in the crystal urp.dk

Theoretical and Computational Chemistry of O Terphenyl Systems

Density Functional Theory (DFT) Calculations for O-Terphenyl

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic characteristics of this compound. derpharmachemica.comacs.orgmdpi.com By employing various functionals and basis sets, researchers have been able to accurately model its properties. derpharmachemica.comresearchgate.net

DFT calculations have been instrumental in optimizing the geometry of this compound and validating its structural parameters against experimental data, such as that obtained from single-crystal X-ray diffraction (SC-XRD). researchgate.netrsc.orgrsc.org The B3LYP functional combined with the 6-31G(d) basis set has been shown to produce optimized geometries with C2 symmetry as the lowest energy conformation. researchgate.net These calculations have successfully reproduced experimental bond lengths and the crucial dihedral angles between the phenyl rings. researchgate.netrsc.org For instance, in studies of fluorinated terphenyls, a close agreement between experimental SC-XRD results and DFT-optimized geometry has been reported. rsc.orgrsc.org The torsion angle for the C2–C1–C7–C8 bond in 2′,4,4′′,5′-tetrafluoro-1,1':4′,1″-terphenyl was observed to be 44.1(4)°. rsc.org Furthermore, DFT simulations of crystalline this compound at 0 K have been used to reproduce experimentally determined vibrational modes. acs.orgwpmucdn.com

Table 1: Comparison of Experimental and DFT-Calculated Structural Parameters for Fluorinated Terphenyl Derivatives
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Source
2′,4,4′′,5′-tetrafluoro-1,1':4′,1″-terphenylTriclinic----- rsc.org
2′,5′-difluoro-1,1':4′,1″-terphenylMonoclinicP21/c13.517(12)7.21(5)6.7331(6)96.41(4) rsc.orgrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of molecules like this compound. rsc.orgrsc.orgexlibrisgroup.com.cn These calculations provide insights into the nature of electronic transitions and help interpret experimental absorption spectra. rsc.orgohio-state.edu Studies on terphenyl derivatives have shown that TD-DFT can predict transition energies and their corresponding oscillator strengths, which are crucial for understanding their optical properties. rsc.org For example, in a study of fluorinated terphenyls, TD-DFT calculations at the M06/6-311G* level of theory were performed to determine these parameters. rsc.org It has been noted, however, that while TD-DFT is a powerful tool, it can have limitations, particularly in describing conical intersections, which are relevant to the photochemistry of this compound. rsc.org In some cases, the choice of the functional, such as B3LYP, BHLYP, or CAM-B3LYP, can influence the quantitative predictions, though the qualitative trends often remain consistent. rsc.org

Table 2: Calculated Transition Energies and Oscillator Strengths for Fluorinated Terphenyls
CompoundTransition Energy (eV)Oscillator Strength (f)
1 4.230.97
2 4.210.97
3 3.951.49
Data from a study on fluorinated terphenyls using TD-DFT at the M06/6-311G level of theory. rsc.org*

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic behavior and reactivity of this compound systems. rsc.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and electronic transitions. rsc.orgacs.org DFT calculations have been employed to determine the HOMO and LUMO energy levels and their spatial distributions. nih.gov For instance, in studies of terphenyl-based donor-acceptor systems, the HOMO is often localized on the donor moiety, while the LUMO is on the acceptor, indicating intramolecular charge transfer upon excitation. nih.gov In a study on fluorinated terphenyls, the HOMO-LUMO energy gaps were calculated using the M06/6-311G* level of theory, revealing how substituents can alter these energies and, consequently, the molecule's electronic properties. rsc.org

Table 3: Calculated HOMO, LUMO, and Energy Gaps for Fluorinated Terphenyls (eV)
CompoundHOMOLUMOEnergy Gap
1 -6.64-1.255.39
2 -6.31-1.035.28
3 -5.99-1.474.52
Calculated at the M06/6-311G level of theory. rsc.org*

The analysis of the total and partial density of states (DOS) provides further insight into the electronic structure and bonding characteristics of this compound. rsc.orgresearchgate.net DOS plots illustrate the distribution of molecular orbitals at different energy levels, and partial DOS can reveal the contributions of specific atoms or fragments to these orbitals. rsc.orgresearchgate.net This analysis is particularly useful for understanding intramolecular charge transfer processes. rsc.org DFT calculations have been used to generate DOS and PDOS plots for various terphenyl systems. rsc.org For example, in fluorinated terphenyls, these analyses have helped to visualize the contributions of different fragments to the frontier orbitals, corroborating the findings from FMO analysis regarding charge transfer. rsc.org In studies of potassium-intercalated p-terphenyl (B122091), DOS calculations showed the appearance of a gap separating occupied and unoccupied levels when exact exchange is considered in the functional. researchgate.net

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of this compound at the atomic level. nih.gov These simulations have been crucial in understanding its properties as a glass-forming liquid. aip.orgresearchgate.net

Both atomistic and coarse-grained models have been developed to simulate this compound. nih.govnih.gov Atomistic models, which represent every atom in the molecule, provide a high level of detail and are capable of reproducing experimental data such as specific volume, diffusivity, and radial distribution functions. nih.govaip.org However, they are computationally expensive, which can limit the time and length scales of simulations. researchgate.net

To overcome these limitations, coarse-grained (CG) models have been developed. nih.govpsu.edu In these models, groups of atoms, such as the individual phenyl rings of this compound, are represented as single "beads" or interaction sites. researchgate.netnih.gov This simplification reduces the number of degrees of freedom, allowing for more computationally efficient simulations of larger systems and longer timescales. nih.govpsu.edu Various methods, including those based on machine learning, have been employed to develop and optimize these CG models to accurately reproduce the structural and dynamic properties of the atomistic system. acs.orgdntb.gov.ua For example, a common CG model for this compound represents each of the three phenyl rings as a single bead. nih.gov

Investigations of Translational and Rotational Diffusion

Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the complex translational and rotational dynamics of this compound (OTP). NVT molecular dynamics simulations performed across a temperature range of 320 K to 480 K have shown that the computed translational diffusion coefficients exhibit the non-Arrhenius behavior characteristic of a fragile glass-forming liquid. nih.govacs.org These simulation results are in good semi-quantitative agreement with experimental findings. nih.govacs.org

Atomistic simulations that successfully equilibrate at temperatures well into the supercooled regime provide a detailed picture of these diffusion processes. acs.orgnih.gov For instance, the translational diffusion constant, D, calculated from the mean square displacement of the center of mass of OTP molecules, aligns well with experimental data across various temperature ranges. acs.org The simulations indicate that the diffusion is slightly lower than measured experimentally but remains around 70% or more of the experimental value. acs.org

A key finding in supercooled liquids is the decoupling of translational and rotational diffusion, where the simple relationship between diffusion and viscosity breaks down. acs.orgpnas.org Simulations have explored this phenomenon in OTP, noting that the crossover temperature (Tc ≈ 290 K) is approximately where this decoupling begins. acs.orgaip.org Intriguingly, computational studies have highlighted that the perception of this decoupling can depend on the analytical method used. pnas.org An Einstein formulation of rotational motion, which is directly related to particle trajectories, suggests an enhancement of rotational motion relative to translation upon supercooling, a trend opposite to that seen with the conventional Debye model. pnas.orgresearchgate.netresearchgate.net

Table 1: Comparison of Simulated and Experimental Properties of this compound

This table presents data from atomistic simulations and compares it with experimental values for various properties of liquid this compound at different temperatures.

PropertyTemperature (K)Simulation ValueExperimental Value
Translational Diffusion Constant (D) 360Approximates experimental dataMatches simulation data closely
300~70% or more of experimental value-
Thermal Expansivity 3007.4 × 10⁻⁴ K⁻¹7.2 × 10⁻⁴ K⁻¹
Molecular Volume ~300~1.5% denser than experiment-

Analysis of Spatially Heterogeneous Dynamics

A hallmark of supercooled liquids is the emergence of spatially heterogeneous dynamics, where molecular mobility varies significantly across different regions of the material. arxiv.org Computational studies of the Lewis-Wahnström model for this compound have confirmed the presence of such dynamic heterogeneity. researchgate.net Examination of particle mobility in simulations reveals distinct regions of "fast" and "slow" molecules that persist over long timescales. researchgate.netarxiv.org

These investigations show a strong spatial correlation between particles that are translationally mobile and those that are rotationally mobile. researchgate.netresearchgate.net This means that regions with higher translational mobility also tend to have higher rotational mobility. The concept of dynamic heterogeneity is crucial for explaining many characteristic features of glass-forming liquids, such as the non-exponential nature of relaxation processes. acs.orgnih.govpnas.org The stretched exponential decays observed in bulk measurements are understood to be an average over a distribution of simpler, exponential relaxations occurring at different rates in different spatial domains. pnas.org

Theories predicting a growth in spatially heterogeneous dynamics as temperature decreases can explain observations like the broadening of relaxation time distributions. acs.orgnih.gov Atomistic simulations of OTP that reach equilibrium deep into the supercooled regime confirm this picture, showing increasing deviations from simple exponential relaxation at lower temperatures. acs.orgnih.gov This finding supports theories of the glass transition that link the dramatic slowing down of dynamics to the growth of correlated, heterogeneous motion. nih.gov Single-molecule fluorescence experiments, using probes designed to mimic OTP, have provided direct evidence for these spatial and temporal variations in dynamics, confirming that the system is composed of distinct regions interchanging their dynamic states over time. pnas.org

Energy Landscape Analysis for Diffusion Mechanisms

The potential energy landscape (PEL) perspective provides a powerful theoretical framework for understanding the dynamics of glass-forming liquids like this compound. core.ac.uk The PEL is a high-dimensional surface representing the potential energy of the system as a function of its atomic coordinates. At low temperatures, the system's dynamics can be visualized as a series of vibrations within local minima (basins) on this landscape, punctuated by infrequent jumps between basins. core.ac.uk

Computer simulations of the Lewis-Wahnström model for OTP have been used to sample and analyze its PEL. core.ac.ukcam.ac.uk These studies show that the landscape has a hierarchical or "funneled" organization. cam.ac.uknih.gov Substructures within the landscape, which may correspond to "metabasins," are defined by boundaries that represent significant energy barriers. cam.ac.uk

A key concept linking the PEL to macroscopic diffusion is the "cage-breaking" transition. core.ac.ukcam.ac.uk A molecule is considered to be in a "cage" formed by its nearest neighbors. Diffusion over long distances requires the molecule to break out of this cage, which corresponds to a transition between basins on the energy landscape. core.ac.uk Simulations have developed microscopic definitions for these cage-breaking events, showing that these rearrangements are sufficient to reproduce the correct translational diffusion constants in the supercooled regime. core.ac.ukcam.ac.uk The super-Arrhenius temperature dependence of diffusion can be attributed to an increasing negative correlation in particle movements at lower temperatures, which is directly related to the nature of these cage-breaking processes on the PEL. core.ac.ukcam.ac.uk This analysis provides a direct link between the microscopic features of the potential energy landscape and the macroscopic transport properties of the material. cam.ac.uk

Theoretical Models for Glass Transition in this compound

This compound has long been a canonical model system for studying the glass transition, largely due to its accessible glass transition temperature (Tg ≈ 243 K) and what was long assumed to be its molecular rigidity. acs.orgnih.govacs.org This perceived simplicity made it an ideal candidate for comparison with theoretical models that often neglect internal molecular complexities. nih.gov

Lewis-Wahnström Model and its Limitations

In 1994, the Lewis-Wahnström (LW) model for this compound was introduced to facilitate computer simulations of this complex molecule. nih.gov The model represents the OTP molecule as a rigid, three-site complex, where each site corresponds to a complete benzene (B151609) ring. nih.gov By invoking a rigid-molecule approximation, the LW model intentionally neglects all internal degrees of freedom. nih.gov This simplification significantly reduces computational cost and has been widely used in molecular dynamics simulations to study various phenomena, including rotational dynamics, translational and rotational diffusion, and crystallization. researchgate.netcam.ac.uknih.gov

However, the primary limitation of the LW model is this very assumption of rigidity. nih.gov As understanding of glass formers has deepened, the role of internal molecular motions has come under greater scrutiny. acs.orgnih.gov The neglect of these internal modes in the LW model means it cannot capture phenomena arising from the coupling between intramolecular and intermolecular motions, which are now understood to be significant. acs.orgcapes.gov.br While the model successfully reproduces many dynamic features, its foundational assumption has been called into question by more recent, sophisticated studies. acs.orgnih.govacs.org

Rigidity Assumption Re-evaluation through Computational and Experimental Synergy

The long-held assumption that this compound is a rigid molecule has been revisited through a powerful synergy of advanced experimental techniques and high-level computational simulations. acs.orgnih.govacs.orgresearchgate.net Recent studies employing terahertz time-domain spectroscopy and low-frequency Raman spectroscopy have directly probed the low-frequency vibrational dynamics of OTP. acs.orgnih.govacs.org The results from these experiments, when compared with density functional theory (DFT) and ab initio molecular dynamics (AIMD) simulations, definitively show that the assumption of rigidity is an oversimplification and must be re-evaluated. acs.orgnih.govacs.orgresearchgate.net

These combined approaches reveal the presence of terahertz-frequency phonons that involve complex, large-amplitude atomic motions where intramolecular and intermolecular displacements are inherently mixed. acs.orgacs.orgresearchgate.net The AIMD simulations confirm experimental observations, such as an increase in background absorption at higher temperatures, which is attributed to disorder-induced coupling of terahertz radiation to acoustic vibrational modes. acs.org This close agreement between cutting-edge experiments and simulations provides compelling evidence that internal molecular flexibility plays a non-negligible role in the physics of this compound. acs.orgnih.gov

Role of Intramolecular Degrees of Freedom in Glass Formation

The re-evaluation of OTP's rigidity has highlighted the crucial role that intramolecular degrees of freedom play in the glass transition. acs.orgnih.govcapes.gov.br Torsional motions of the phenyl rings, in particular, fall within the terahertz spectral range. acs.org These internal modes, along with other low-frequency vibrations, are thermally excited at temperatures around and even below the glass transition temperature (Tg = 243 K). acs.orgnih.gov For example, a frequency of 4 THz corresponds to a vibrational temperature of 192 K, meaning modes below this frequency are active and contribute to molecular mobility and elasticity in the disordered state. acs.orgnih.gov

The coupling of these internal modes with the collective, intermolecular density modes is significant. capes.gov.br Studies have shown the existence of a secondary relaxation process in the supercooled phase, occurring on a picosecond timescale, which is attributed to this coupling and appears insensitive to the glass transition itself. capes.gov.br Furthermore, the fact that crystal growth can occur in OTP at temperatures below Tg suggests that the mix of active internal and external modes is sufficient to drive molecular rearrangement even in the glassy state. acs.orgnih.gov Therefore, a complete understanding of glass formation in this compound necessitates moving beyond the rigid-molecule approximation and explicitly accounting for the contributions of its internal dynamics. acs.orgcapes.gov.br

Computational Prediction of Nonlinear Optical Properties

The π-conjugated system inherent in terphenyl derivatives, including this compound, makes them promising candidates for applications in nonlinear optics (NLO). rsc.org Computational quantum chemistry, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, serves as a powerful tool for predicting and understanding the NLO properties of these molecules. researchgate.net These theoretical investigations are crucial for designing novel materials with enhanced NLO responses for various photonic and optoelectronic applications. rsc.orgfrontiersin.org

Theoretical studies on terphenyl-based compounds have successfully predicted third-order NLO properties. For instance, in a study of a specific terphenyl ester, ethyl-4″-chloro-5′-hydroxy-[1,1′:3′,1″-terphenyl]-4′-carboxylate (EHCMT), quantum chemical calculations using HF-DFT were employed to validate experimental findings. researchgate.net The investigation focused on the third-order NLO response, which is significant for applications like two-photon absorption (TPA). rsc.orgresearchgate.net The delocalization of electrons within the multi-aryl framework of terphenyls is a key factor that enhances their third-order NLO properties. researchgate.net

Computational methods are also used to determine various parameters that characterize the NLO response. These include the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear susceptibility (χ⁽³⁾). For the terphenyl compound EHCMT, these values were experimentally determined using the Z-scan technique and subsequently supported by computational analysis. researchgate.net The results revealed a significant NLO response, underscoring the potential of this class of materials. researchgate.net

Furthermore, computational models such as those employing the CAM-B3LYP functional can be used to calculate the dipole moment, polarizability, and hyperpolarizabilities, which are fundamental to a material's NLO activity. frontiersin.orgresearchgate.net The structure of the terphenyl molecule and the nature of any substituent groups can have a profound impact on these properties. researchgate.net

Table 1: Experimentally Determined and Computationally Supported Nonlinear Optical Properties of a Terphenyl Derivative (EHCMT) at 532 nm

PropertyValueUnit
Nonlinear Refraction (n₂)-1.165 x 10⁻⁹cm² W⁻¹
Nonlinear Absorption Coefficient (β)13.4 x 10⁻⁵cm W⁻¹
Third-Order Nonlinear Susceptibility (χ⁽³⁾)0.50 x 10⁻⁷esu

Data sourced from a study on ethyl‐4″‐chloro‐5′‐hydroxy‐[1,1′:3′,1″‐terphenyl]‐4′‐carboxylate (EHCMT). researchgate.net

Quantum Chemical Exploration of Intermolecular Interactions (Hirshfeld Surface Analysis)

The solid-state packing and resulting material properties of this compound and its derivatives are governed by a complex network of intermolecular interactions. Hirshfeld surface analysis has emerged as a powerful computational tool for the qualitative and quantitative exploration of these non-covalent interactions within a crystal lattice. rsc.orgscirp.orgresearchgate.net This method allows for the visualization of the molecular surface, color-coded to represent the nature and strength of intermolecular contacts, and provides a "fingerprint" plot that summarizes the contribution of different interaction types. rsc.orgresearchgate.net

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, researchers can identify regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker contacts. rsc.org

The analysis typically reveals a high percentage of H···H contacts, reflecting the prevalence of van der Waals forces. researchgate.net Other significant interactions can include H···C/C···H, which are indicative of C-H···π interactions, and contacts involving heteroatoms if present. researchgate.net This detailed understanding of the intermolecular interactions is crucial for crystal engineering and for correlating the molecular structure with the macroscopic properties of the material.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dichlorinated Aromatic Compound

Interaction TypeContribution (%)
H···H23.4
H···Cl/Cl···H19.5
H···C/C···H13.5
H···N/N···H13.3
C···C10.4
H···O/O···H5.1

This data is from a study on 3-{(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl}propanenitrile and is presented as an example of the output of Hirshfeld surface analysis. researchgate.net

O Terphenyl in Advanced Materials Science and Engineering

O-Terphenyl as a Model Glass-Forming Liquid

This compound (OTP) is a van der Waals liquid that has been extensively studied as a model system for understanding the complex phenomena associated with the glass transition. researchgate.net Its relatively simple molecular structure, combined with its propensity to form a glass rather than crystallize upon cooling, makes it an ideal candidate for investigating the dynamics of supercooled liquids. researchgate.net The glass transition temperature (Tg) of this compound is approximately 243 K (-30 °C), a temperature that is readily accessible in experimental settings. researchgate.netossila.com

Studies of Glass Transition Dynamics and Relaxation Processes

The dynamics of this compound as it approaches the glass transition are characterized by dramatic changes in molecular mobility and the emergence of distinct relaxation processes. researchgate.net These processes are often categorized as α-relaxation and β-relaxation.

The primary (α) relaxation is a slower, strongly temperature-dependent process associated with the large-scale, cooperative rearrangement of molecules, which is considered the hallmark of the glass transition. nih.gov As this compound is cooled, the timescale for this structural relaxation increases dramatically. acs.org

In addition to the primary relaxation, a secondary (β) or Johari-Goldstein relaxation is observed. mdpi.comacs.org This is a faster, more localized process that remains active even below the glass transition temperature. ossila.comresearchgate.net In this compound, this secondary relaxation has been studied using dielectric spectroscopy and is characterized by an Arrhenius temperature dependence, indicating it is a thermally activated process. mdpi.comossila.com The β-relaxation is thought to play a crucial role in the physical properties of the glassy state and may be linked to the potential for molecular rearrangement even in the solid-like glass. researchgate.net

Incoherent neutron scattering experiments have also identified a secondary localized relaxational process on the picosecond timescale in supercooled this compound. nih.gov These studies, in agreement with mode-coupling theory, show that the relaxation dynamics near a critical temperature (Tc) above Tg split into two distinct time regimes. nih.gov

The table below summarizes key relaxation properties of this compound.

PropertyDescription
Glass Transition (Tg) The temperature at which the supercooled liquid transitions to a glassy state, characterized by a significant increase in viscosity. For this compound, Tg is approximately 243 K. researchgate.net
α-Relaxation The primary structural relaxation process, associated with cooperative molecular motions that freeze out at the glass transition. nih.gov
β-Relaxation A faster, localized secondary relaxation process that persists below the glass transition temperature and follows an Arrhenius temperature dependence. mdpi.comossila.com

Supercooled Liquid Behavior and Anomalies

The supercooled liquid state of this compound, existing between its melting point and glass transition temperature, exhibits several anomalous behaviors that deviate from those of normal liquids. One of the key features of supercooled this compound is the breakdown of the Stokes-Einstein relation, which describes the direct proportionality between diffusion and viscosity in simple liquids. topmostchemical.com Near the glass transition, translational diffusion in this compound is significantly enhanced compared to what would be predicted from its viscosity, a phenomenon attributed to spatially heterogeneous dynamics. topmostchemical.com

Single-molecule spectroscopy studies have provided direct evidence for this dynamic heterogeneity, revealing that the local environments within supercooled this compound are not uniform. jmaterenvironsci.com These studies show that individual probe molecules experience a range of rotational mobilities, indicating the presence of distinct dynamic domains within the liquid. jmaterenvironsci.com

Furthermore, the orientational relaxation of supercooled this compound has been shown to follow a complex, non-exponential decay, which can be described by power laws at intermediate times, a feature that aligns with predictions from mode-coupling theory. acs.org This complex relaxation behavior is a hallmark of fragile glass formers like this compound. jmaterenvironsci.com

Recent research using quasi-elastic scattering of synchrotron radiation has revealed the emergence of microscopic "solid-like" behaviors in supercooled this compound as it is cooled. researchgate.net This includes the observation of a hopping relaxation process, which is characteristic of solids, indicating a gradual transition from liquid-like to solid-like dynamics on a molecular level. researchgate.net

Confinement Effects on Glass Transition

When this compound is confined to nanometer-scale pores, its glass transition behavior is significantly altered compared to the bulk material. ossila.com Studies using differential scanning calorimetry on this compound confined in controlled pore glasses have revealed the presence of two distinct glass transitions. ossila.com

One of these transitions occurs at a lower temperature than the bulk Tg and this temperature decreases as the pore size is reduced. ossila.com This depression of the glass transition temperature in confinement is a commonly observed phenomenon for small molecule glass formers. ossila.com

The second transition is observed at a higher temperature than the bulk Tg. ossila.com This is attributed to the formation of an interacting layer of this compound molecules at the surface of the pores. ossila.com This suggests a two-layer model, with a "core" liquid in the center of the pore that exhibits a depressed Tg, and a surface layer with reduced mobility and a higher Tg. ossila.com These findings highlight the significant role that interfaces and confinement play in the glass transition dynamics of this compound. ossila.com

Applications in Organic Electronics and Optoelectronics

While terphenyl derivatives are widely utilized in the field of organic electronics, the direct application of the parent compound, this compound, is less common. The research in this area predominantly focuses on functionalized terphenyls to tune their electronic and physical properties for specific device applications.

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs

In the realm of Organic Light-Emitting Diodes (OLEDs), materials based on π-conjugated organic molecules are of significant interest. ossila.com Terphenyl-based molecules are explored for these applications due to their potential for high photochemical and thermal stability. ossila.com However, the available research literature primarily discusses terphenyl derivatives rather than this compound itself as a key component in the emissive or transport layers of OLEDs. ossila.comossila.com

For phosphorescent OLEDs (PhOLEDs), host materials are required to have a high triplet energy to facilitate efficient energy transfer to the phosphorescent dopant. While various complex organic molecules are designed and synthesized for this purpose, there is no significant evidence in the provided search results to suggest that neat this compound is used as a host material in state-of-the-art PhOLEDs.

Organic Photovoltaic Devices

The incorporation of this compound units into the molecular architecture of materials for organic photovoltaic (OPV) devices is an area of ongoing research. Theoretical studies, often employing Density Functional Theory (DFT), have explored the potential of terphenyl-based molecules in solar cell applications. These computational investigations focus on understanding the structural and electronic properties of materials that incorporate terphenyl and its derivatives.

The design of efficient organic materials for bulk heterojunction (BHJ) solar cells is a significant area of research in the field of organic photovoltaics. The performance of these devices is critically dependent on the molecular structure of the donor and acceptor materials within the active layer. While various π-conjugated organic molecules are being investigated, the direct and extensive experimental application of this compound as a primary component in high-performance organic solar cells is not yet widely documented in publicly available research. However, the broader class of terphenyl derivatives is being explored for their potential to be tailored as donor or acceptor materials. The tuning of alkyl chains on the molecular structures of active materials, including those based on terphenyls, is a strategy to achieve desired structural organization in BHJ thin films.

Theoretical studies on π-conjugated organic molecules based on terphenyl and pyrrole have been conducted to evaluate their optoelectronic properties for suitability in BHJ solar cells. Furthermore, research on functionalized benzoxazole-based donor-π-acceptor architectures, which can include a terphenyl moiety, suggests their potential in energy-conversion devices. These studies indicate that the modification of such molecules can influence their light-harvesting efficiency and charge separation properties, which are crucial for photovoltaic performance.

Organic Semiconductor Lasers utilizing this compound Derivatives

Derivatives of this compound have demonstrated significant promise as gain media in organic semiconductor lasers. A key challenge in the development of organic solid-state lasers is the tendency of many organic molecules to crystallize in thin films, which introduces significant waveguide losses due to scattering at grain boundaries. The unique structure of certain this compound derivatives can be exploited to overcome this limitation.

One of the most successful approaches involves the use of spiro-linked terphenyl compounds, such as spirthis compound. The spiro-linkage, which involves two molecular units connected through a single common atom, increases the steric hindrance of the molecule. This structural feature effectively suppresses crystallization, leading to the formation of stable, amorphous films with high optical quality. These vitreous amorphous films are essential for creating low-loss laser structures.

Spirthis compound has been successfully employed as the active gain medium in second-order distributed feedback (DFB) organic semiconductor lasers. The chromophore responsible for the light-emitting properties in this compound is the p-terphenyl (B122091) unit, a well-known laser dye. In these devices, the spirthis compound thin film supports laser emission in the ultraviolet (UV) portion of the spectrum.

Organic semiconductor lasers based on spirthis compound have demonstrated impressive performance characteristics, particularly in the UV spectral region. These lasers exhibit a wide tuning range and low threshold energy densities, making them highly attractive for various applications.

By varying the period of the DFB grating, the emission wavelength of the spirthis compound laser can be precisely controlled. Research has shown that with DFB grating periods between 200 and 230 nm, the emission wavelength can be tuned over a significant range in the UV spectrum. This tunability is a key advantage of organic semiconductor lasers over their inorganic counterparts in this spectral region.

The threshold energy density required to initiate lasing is a critical parameter for any laser system. Spirthis compound-based lasers have achieved remarkably low threshold energy densities under optical pumping. The minimum threshold for amplified spontaneous emission (ASE) in slab waveguides has been determined to be as low as 0.5 μJ/cm². For DFB laser structures, the minimum threshold energy density for lasing has been reported to be as low as 8.9 μJ/cm². nih.gov This low threshold is crucial for improving the operational lifetime of the devices and is a significant step towards the realization of electrically pumped organic lasers.

Table 1: Performance Characteristics of Spirthis compound Based Organic Semiconductor Lasers

Parameter Value Reference
Active Gain Medium Spirthis compound nih.gov
Laser Structure Second-Order DFB nih.gov
Emission Spectrum Ultraviolet (UV) nih.gov
Tuning Range 361.9 nm to 393.8 nm nih.gov
DFB Grating Periods 200 nm to 230 nm nih.gov
Minimum Lasing Wavelength 361.9 nm nih.gov
Minimum Threshold Energy Density 8.9 μJ/cm² (at 383 nm) nih.gov
ASE Threshold 0.5 μJ/cm² nih.gov

Graphene Nanoribbon Synthesis Facilitated by this compound

This compound derivatives are valuable precursors in the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs). GNRs are quasi-one-dimensional strips of graphene that exhibit promising electronic properties for next-generation nanoelectronic devices. The properties of GNRs are highly dependent on their specific atomic structure, including their width and edge geometry.

In one synthetic approach, an this compound molecule functionalized with bromo and boronic ester substituents is used as a monomer. Through a surface-assisted polymerization process, typically performed under ultra-high vacuum conditions, these precursor molecules are first polymerized to form a poly(p-phenylene) precursor. Subsequent intramolecular cyclodehydrogenation at a higher temperature leads to the formation of the final graphene nanoribbon structure. This method allows for the precise control over the GNR structure, which is dictated by the design of the this compound precursor.

For instance, the synthesis of a nonplanar graphene nanoribbon with fjord edges has been demonstrated using an this compound-based precursor. The specific design of the precursor, including the placement of bulky substituents, can guide the cyclodehydrogenation reaction to produce GNRs with unique, helically twisted geometries. These non-planar GNRs are of interest for their distinct electronic and optical properties.

Charge Transfer Phenomena in this compound-based Dyads

The study of intramolecular charge transfer (ICT) is fundamental to the development of molecular electronics and optoelectronics. This compound, specifically the meta-terphenyl linkage, has been utilized as a non-conjugated bridge in donor-π-acceptor (D-π-A) dyads to investigate the factors controlling ICT.

In a series of meta-terphenyl linked D-π-A dyads, the electronic effects of the terphenyl linker were studied by varying the electron-accepting ability of the acceptor group. The non-conjugated nature of the meta-terphenyl linker, due to the presence of an electron node at the meta-position, results in ICT being influenced by both steric hindrance and the electron-accepting strength of the acceptor. In the ground state, ICT is primarily determined by steric factors. However, in the excited state, the ICT characteristics are controlled by the electron-accepting ability of the acceptor unit.

These studies have shown that by tuning the acceptor strength, the energy band gaps of the dyads can be controlled, leading to emissions that span from blue-green to red. The observation of solvatochromism, where the emission spectra show a marked red shift with increasing solvent polarity, confirms the presence of an ICT state in the excited state. The analysis of fluorescence quantum yields and lifetimes reveals that the non-conjugated structure of these dyads tends to favor non-radiative decay pathways.

Liquid Crystalline Materials Incorporating this compound Units

The rigid core structure of this compound makes it a suitable building block for the synthesis of liquid crystalline materials. Terphenyl-based liquid crystals are known for their high birefringence, low rotational viscosity, and high clearing points, making them essential components in formulations for high-performance liquid crystal displays.

The introduction of various functional groups and side chains to the this compound core allows for the tuning of the mesomorphic properties of the resulting materials. For example, the synthesis of liquid crystal trimers consisting of a laterally attached terphenyl in the center and two terminally attached mesogenic groups has been reported. While the lateral attachment of the bulky terphenyl group can destabilize the mesophase to some extent, it does not eliminate the liquid crystallinity of the trimers. The stability of the mesophase can be enhanced by increasing the length of the terminally attached rods.

Furthermore, the incorporation of fluorine atoms into the terphenyl core is a common strategy to modify the dielectric anisotropy and other physical properties of the liquid crystals. Fluorinated terphenyls are considered promising components in ferroelectric liquid crystal mixtures due to their low viscosity and high chemical and thermal stability. Research on fluorosubstituted terphenyl derivatives has shown that the position and number of fluorine substituents can significantly influence the phase behavior and temperature range of the nematic phase.

Polymer Science Applications Involving this compound

This compound and its derivatives have found utility in various niche applications within polymer science, primarily leveraging their rigid structure and thermal stability. While not as commonly employed as some other aromatic compounds, this compound offers unique properties as a plasticizer and has been explored as a component in specialized polymer systems.

As a plasticizer, this compound can be incorporated into polymer matrices to increase flexibility and processability. For instance, it has been used as a plasticizer for polystyrene in the context of thermoplastic recording researchgate.net. The addition of this compound lowers the glass transition temperature of the polymer, making it more amenable to processing and modification. Hydrogenated terphenyls, which include hydrogenated this compound, are also utilized as plasticizers in demanding applications such as aerospace sealants, where they contribute to the material's flexibility and durability sigmaaldrich.com.

The rigid terphenyl structure has been investigated as a building block in high-performance polymers. While specific examples focusing solely on the ortho-isomer are not extensively documented, research into p-terphenyl-based copolymers provides insight into the potential contributions of the terphenyl moiety. For example, a series of p-terphenyl copolymers have been synthesized to explore the impact of the terphenyl group on the thermal, optical, and processability of the materials nih.gov. These studies have shown that incorporating the terphenyl unit can enhance the thermal stability of the resulting polymers nih.gov. The development of novel biphenyl (B1667301) and terphenyl derivatives as photoinitiating systems for 3D printing further highlights the versatility of the terphenyl scaffold in creating high-performance polymeric materials sigmaaldrich.com.

In the realm of polymer blends and composites, the addition of aromatic compounds like terphenyls can modify the properties of the final material. While specific studies detailing the use of this compound in commercial polymer blends and composites are limited, the principles of polymer blending suggest that its inclusion could influence properties such as thermal stability and mechanical strength rug.nlmdpi.commdpi.com. The compatibility and interaction between the terphenyl component and the polymer matrix are crucial factors in determining the final properties of the blend mdpi.com.

Table 1: Applications of Terphenyls in Polymer Science

Application Area Specific Use Polymer System(s) Key Function of Terphenyl
Plasticizers Thermoplastic Recording Polystyrene Increases flexibility, lowers glass transition temperature.
Aerospace Sealants Polyurethane-based Enhances flexibility and durability. sigmaaldrich.com
High-Performance Polymers Monomer/Comonomer Copolymers Enhances thermal and chemical stability, provides desirable optical properties. nih.gov
Photoinitiating Systems Acrylates, Epoxides Acts as a photosensitizer for polymerization in 3D printing. sigmaaldrich.com
Polymer Blends Property Modifier Various Can potentially improve thermal stability and mechanical properties depending on compatibility.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The rigid and well-defined geometry of the terphenyl scaffold, including the ortho-isomer, makes it a valuable building block in the field of supramolecular chemistry and self-assembly. The ability to introduce functional groups at specific positions on the terphenyl backbone allows for the design of molecules that can spontaneously organize into complex, higher-order structures.

The self-assembly of terphenyl derivatives on surfaces has been a subject of significant research. These molecules can form ordered monolayers, with the orientation and packing of the terphenyl units influenced by the substitution pattern and the nature of the substrate. This precise arrangement is crucial for the development of nanoscale electronic devices and functional surfaces.

In the realm of host-guest chemistry, terphenyl derivatives have been designed to act as molecular receptors. The shape and electronic properties of the terphenyl core can be tailored to create binding pockets for specific guest molecules. For instance, functionalized terphenyl derivatives have been synthesized to bind with molecules like benzylamine, demonstrating the potential for molecular recognition researcher.life. The study of C2-symmetrical terphenyl derivatives as inhibitors of protein-protein interactions further underscores their utility in creating molecules that can selectively bind to biological targets nih.govmdpi.comrug.nl. These inhibitors feature a terphenyl core that is symmetrically elongated, and their binding affinity is influenced by the substitution pattern on the terphenyl rings nih.gov.

While the creation of complex supramolecular architectures such as molecular clips and capsules often relies on larger, more complex building blocks, the principles of self-assembly and molecular recognition demonstrated with terphenyl derivatives are fundamental to the design of such systems mdpi.com. The terphenyl scaffold provides a rigid structural element that can be incorporated into larger molecules designed to fold and assemble into discrete, hollow structures capable of encapsulating guest molecules. The synthesis of various terphenyl derivatives with specific functionalities is a key step towards achieving these more complex supramolecular assemblies researcher.life.

Table 2: this compound Derivatives in Supramolecular Chemistry

Supramolecular Application Design Principle Example of Terphenyl Derivative Functionality
Self-Assembly on Surfaces Controlled molecular packing and orientation. Functionalized terphenyls forming ordered monolayers.
Molecular Recognition Creation of specific binding sites. Terphenyl structures with side arms for binding guest molecules like benzylamine. researcher.life
Host-Guest Chemistry Design of host molecules for specific guests. C2-symmetrical terphenyl derivatives as inhibitors of protein-protein interactions. nih.govmdpi.comrug.nl
Building Blocks for Complex Architectures Use as a rigid scaffold. Incorporation into larger structures to direct folding and assembly into clips or capsules.

This compound as a Component in Scintillation Materials

Scintillation materials are crucial for the detection of ionizing radiation in a wide range of applications, from medical imaging to high-energy physics. Organic scintillators, in particular, are valued for their fast response times. While p-terphenyl is a well-known and widely used scintillator, the applications of this compound in this field are less common but still notable, particularly in the historical context of the development of these materials.

In liquid scintillation cocktails, a solvent makes up the bulk of the mixture and is responsible for absorbing the initial energy from the radiation. This energy is then transferred to a primary scintillator, which fluoresces. Aromatic compounds are excellent solvents for this purpose due to their high efficiency in absorbing and transferring energy revvity.co.jp. While modern cocktails often use safer solvents, historically, aromatic hydrocarbons like toluene and xylene were common revvity.co.jp. Terphenyls, including this compound, can also function in this capacity as part of the solvent system.

The primary role of terphenyls in scintillation counting is often as a primary scintillator or "fluor." These molecules efficiently convert the energy from the excited solvent into light. The first plastic scintillator, discovered in 1950, was polystyrene doped with m-terphenyl (B1677559) arxiv.org. This demonstrates the early recognition of the scintillation properties of terphenyl isomers. While p-terphenyl is generally favored for its high light yield and good pulse shape discrimination (PSD) properties, which allow for the differentiation between different types of radiation such as neutrons and gamma rays, the fundamental electronic structure responsible for scintillation is present in all terphenyl isomers researcher.lifemdpi.com.

The performance of a scintillator is characterized by several key parameters, including its light output, decay time, and for some applications, its PSD capability. While extensive data is available for p-terphenyl, specific performance metrics for this compound as a primary scintillator are not as widely reported in recent literature. However, the general principles of scintillation in aromatic hydrocarbons apply. The energy from incident radiation excites the π-electron system of the terphenyl molecule, which then de-excites through the emission of photons, typically in the ultraviolet or blue region of the spectrum.

Table 3: Comparison of Terphenyl Isomers in Scintillation Applications (Primarily based on p-Terphenyl data)

Property This compound M-Terphenyl P-Terphenyl
Primary Role Potential solvent/fluor Early plastic scintillator fluor arxiv.org Widely used primary fluor and in crystal form. researcher.lifemdpi.com
Light Output Less commonly reported Less commonly reported High
Decay Time Fast (expected) Fast (expected) Fast (e.g., ~2.36 ns for pure crystal acs.org)
Pulse Shape Discrimination (PSD) Not well-documented Not well-documented Good, used for neutron/gamma discrimination. researcher.lifemdpi.com
Emission Wavelength UV/Blue (expected) UV/Blue (expected) ~343 nm in DMF sigmaaldrich.com

Environmental Fate, Degradation, and Remediation of O Terphenyl

Environmental Persistence and Mobility

Soil Mobility (Koc Values)

The mobility of o-terphenyl in soil is considered to be slight. nih.govechemi.com This is based on its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). The Koc value is a measure of how a chemical partitions between the solid or sediment phase and the water phase in soil and sediment. A higher Koc value indicates a greater tendency for the chemical to adsorb to soil particles and a lower mobility.

An estimated Koc value of 3900 has been determined for this compound, derived from its measured water solubility. nih.govechemi.com This high value suggests that this compound will strongly adsorb to soil and sediment, limiting its movement through the soil profile and into groundwater. echemi.com Its low water solubility further contributes to its lack of mobility in the environment. fishersci.com

Table 1: Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of this compound

Parameter Value Reference
Estimated Koc 3900 nih.govechemi.com

Volatilization from Moist Soil and Water Surfaces (Henry's Law Constant)

Volatilization is a significant environmental fate process for this compound from moist soil and water surfaces. nih.govechemi.com This is predicted by its Henry's Law constant, which quantifies the tendency of a chemical to partition between the air and water phases. k-state.eduwikipedia.org

An estimated Henry's Law constant for this compound is 6.2 x 10⁻⁵ atm-cu m/mole. nih.govechemi.com This value indicates that this compound will volatilize from water surfaces. echemi.com Based on this constant, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is approximately 26 hours. echemi.com The estimated half-life for a model lake is about 13 days. nih.govechemi.com However, volatilization from dry soil surfaces is not considered significant due to its low vapor pressure. nih.govechemi.com

Table 2: Estimated Henry's Law Constant and Volatilization Half-Lives for this compound

Parameter Value Reference
Henry's Law Constant 6.2 x 10⁻⁵ atm-cu m/mole nih.govechemi.com
Volatilization Half-Life (Model River) 26 hours echemi.com
Volatilization Half-Life (Model Lake) 13 days nih.govechemi.com

Atmospheric Degradation by Hydroxyl Radicals

Once in the atmosphere, this compound can exist in both vapor and particulate phases. nih.gov The vapor-phase of this compound is subject to degradation by photochemically produced hydroxyl radicals (•OH). nih.govwikipedia.org These highly reactive radicals are often referred to as the "detergent" of the troposphere because they initiate the breakdown of many pollutants. wikipedia.orgniwa.co.nz

The estimated half-life for the reaction of vapor-phase this compound with hydroxyl radicals in the air is about 2 days. nih.gov This suggests that atmospheric degradation is a moderately paced process for removing this compound from the atmosphere. Particulate-phase this compound may be removed from the air through dry deposition. nih.gov

Biodegradation Studies of this compound

The biodegradation of this compound, the breakdown of the compound by microorganisms, is a key process in its ultimate removal from the environment.

Resistance to Biodegradation

Available data suggests that this compound is generally resistant to biodegradation. nih.govechemi.com In one study, this compound present in a wastewater mixture was not biodegraded after an incubation period of 130 hours with three bacterial species. nih.govechemi.com This resistance to microbial breakdown contributes to its persistence in the environment. windows.netwindows.net

Bacterial Degradation Studies

Despite its general resistance, some studies have investigated the potential for bacterial degradation of this compound. While specific studies focusing solely on this compound are limited, research on the biodegradation of related polycyclic aromatic hydrocarbons (PAHs) provides some insights. For instance, some bacterial genera like Pseudomonas and Acinetobacter have been shown to degrade other PAHs. nih.govasm.org In one experiment, a wastewater mixture containing this compound, m-terphenyl (B1677559), and other compounds was inoculated with a mixture of three bacteria, including two Pseudomonas species and one Acinetobacter species. nih.gov While the m-terphenyl in the mixture was completely biodegraded after 130 hours, the this compound was not. echemi.comnih.gov This highlights the variability in biodegradability among isomers. Further research has identified various bacterial strains, including Mycobacterium, Sphingomonas, and Caulobacter, as being involved in the degradation of aromatic hydrocarbons, which could potentially include this compound under specific conditions. researchgate.netnih.gov

Primary Biodegradation in Different Environmental Matrices (e.g., Seawater)

The biodegradation of this compound appears to be limited and dependent on specific environmental conditions and microbial populations. In general, it is considered resistant to biodegradation. echemi.com One study involving a wastewater mixture containing this compound, m-terphenyl, and other compounds, inoculated with three bacterial species (two Pseudomonas and one Acinetobacter), found that this compound was not biodegraded after an incubation period of 130 hours. echemi.comnih.gov

Research on the primary biodegradation of various petroleum hydrocarbons in seawater has been conducted to determine their persistence. concawe.eu These studies measure the breakdown rates of multiple hydrocarbons simultaneously in natural seawater. concawe.eu While a broad range of compounds were tested, specific half-life data for this compound in these seawater studies was not detailed in the provided results, though it was listed as a compound included in a study of solid hydrocarbons. concawe.eu Limited data suggests that this compound may be resistant to biodegradation. echemi.com The presence of other, more easily degradable compounds can also delay the breakdown of terphenyl isomers. nih.gov For instance, the degradation of m-terphenyl in a mixed bacterial culture did not commence until another component, thermip, was completely oxidized. nih.gov

Further research has aimed to develop a comprehensive dataset on the primary biodegradation of hydrocarbon mixtures in both freshwater and seawater to better assess the persistence of such chemicals. cefic-lri.org However, this compound is often used as a surrogate standard in bioremediation studies because of its stability, meaning it is added to samples to verify the efficiency of the chemical extraction process rather than to be degraded. internationalscholarsjournals.combver.co.krfrontiersin.org

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

This compound demonstrates a significant potential to bioconcentrate in aquatic organisms. nih.gov The bioconcentration factor (BCF) is a key indicator of this potential, representing the accumulation of a chemical in an organism from water. Studies have measured varying BCF values for this compound in different fish species.

A kinetic BCF of 12,040 L/kg (wet weight) was determined for this compound in a flow-through fish test with rainbow trout (Oncorhynchus mykiss). europa.euresearchgate.net Another study measured a BCF of 590 in goldfish. echemi.com An estimated BCF value of 550 has also been calculated. echemi.com According to classification schemes, these BCF values suggest that the bioconcentration of this compound in aquatic organisms is an important environmental fate process. echemi.com

In addition to aquatic environments, the bioaccumulation of this compound has been investigated in terrestrial organisms. Bioaccumulation studies were performed with the earthworm Eisenia andrei using this compound as one of the model substances to help determine a trigger value for identifying bioaccumulative substances in the terrestrial compartment. fraunhofer.de

Below is a table summarizing the experimental bioconcentration findings for this compound.

OrganismTest TypeBioconcentration Factor (BCF)Source
Rainbow Trout (Oncorhynchus mykiss)Flow-through fish test12,040 L/kg europa.euresearchgate.net
Goldfish (Carassius auratus)-590 echemi.com

Remediation Technologies for this compound Contamination

A novel and promising in-situ remediation technology for sediments contaminated with persistent organic pollutants like terphenyls involves the combined use of ultrasound and ozone nanobubbles. jst.go.jppassaicriver.orgresearchgate.net This method has been specifically investigated for p-terphenyl (B122091), a structural isomer of this compound, and is applicable to similar organic contaminants. researchgate.net

The remediation process works through a synergistic mechanism:

Ultrasound : High-power ultrasound is used to break the bonds between the contaminant molecules and the sediment particles, desorbing them into the water column. passaicriver.org

Ozone Nanobubbles : Ozone, a powerful oxidizing agent, is introduced in the form of nanobubbles. passaicriver.org This increases the solubility and longevity of ozone in the water, enhancing its ability to degrade the desorbed organic pollutants through direct oxidation and radical reactions. passaicriver.orgresearchgate.net The degradation of p-terphenyl is influenced by the combined effects of this chemical oxidation and ultrasound-assisted pyrolysis. researchgate.net

Research has shown this hybrid method to be effective. In one study treating sediment contaminated with p-terphenyl and chromium, the combined ultrasound and ozone nanobubble system achieved a 60% removal efficiency for p-terphenyl. researchgate.net When p-terphenyl was the sole contaminant, a removal efficiency of 91.5% was achieved. researchgate.netresearchgate.net The treatment efficiency for p-terphenyl without ozone nanobubbles was significantly lower at 76.7%. researchgate.net

ContaminantInitial Concentration (mg/kg)Treatment MethodRemoval Efficiency (%)Source
p-Terphenyl (with Chromium)1875Ultrasound + Ozone Nanobubbles60 researchgate.net
p-Terphenyl (single contaminant)1875Ultrasound + Ozone Nanobubbles91.5 researchgate.netresearchgate.net
p-Terphenyl (single contaminant)-Ultrasound only76.7 researchgate.net

Besides the ultrasound and ozone method, several other strategies are relevant for the remediation of organic pollutants like this compound.

Phytoremediation : This plant-based technology uses green plants to remove, degrade, or contain environmental contaminants. wikipedia.org One study identified this compound at a concentration of 5.0200 mg/L in a raw petroleum-contaminated wastewater sample. researchgate.net A combined phytoremediation and vermiremediation system was employed over three weeks, which successfully decontaminated the water, reducing the pollutant concentrations to below maximum permissible limits. researchgate.net Phytoremediation can be enhanced by the metabolic activities of microorganisms associated with the plant roots (rhizosphere), a process known as phytostimulation. wikipedia.org

Adsorption : This process involves using materials with high surface area to capture and remove pollutants from water. matec-conferences.org Activated carbon is a conventional and highly effective adsorbent for organic compounds due to its microporous structure and large surface area. matec-conferences.org A study evaluated a strongly hydrophobic fibrous material, p-phenylene-2,6-benzobisoxazole (PBO), for the removal of aqueous aromatic compounds. nih.gov While it was highly effective for many planar polycyclic aromatic hydrocarbons (PAHs), nonplanar compounds like this compound and p-terphenyl showed significantly lower adsorption performance. nih.gov

Chemical Oxidation : This strategy uses strong oxidizing agents to break down complex organic molecules into simpler, less toxic compounds. The use of ozone is a primary example, as detailed in the section above. passaicriver.org Another approach involves redox-active reagents. For instance, the intramolecular coupling of a tetramethoxy-o-terphenyl derivative to form a triphenylene (B110318) was achieved using a redox-active guanidine (B92328) reagent, demonstrating a C-C bond formation via oxidation. researchgate.net The oxidation of biphenyl-2-carboxylic acids with lead tetra-acetate can also lead to cyclization products, a process suggested to involve free radical intermediates. rsc.org

Bioremediation : This technique utilizes microorganisms to degrade contaminants. internationalscholarsjournals.com It can involve stimulating the naturally occurring microbial populations (biostimulation) or adding specific, highly effective microbial strains to the contaminated site (bioaugmentation). frontiersin.orgscirp.org While this compound is often considered resistant to biodegradation, some studies have shown that certain bacteria can degrade its isomers. For example, Pseudomonas desmolyticum has been shown to degrade m-terphenyl. nih.gov Bioremediation of crude oil-contaminated soil often uses this compound as a surrogate standard to measure the recovery efficiency of extraction methods, highlighting its general persistence compared to other hydrocarbons. internationalscholarsjournals.combver.co.krscirp.org

This compound can be a byproduct of the thermochemical degradation of other materials, particularly plastics. In the catalytic pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a common plastic used in packaging, this compound has been identified as one of the compounds in the liquid product. researchgate.netresearchgate.net

A study performing catalytic pyrolysis of PET in the presence of a carbon-based palladium catalyst at temperatures between 400–700 °C found this compound, p-terphenyl, fluorenone, and triphenylene among the liquid byproducts. researchgate.netresearchgate.net The formation of such polycyclic aromatic compounds is a significant consideration in developing plastic recycling and waste-to-energy technologies, as they can be harmful to human health and the environment. researchgate.net

Future Research Directions and Emerging Areas

Advancements in Synthesis and Derivatization for Novel Applications

Future research in the synthesis of o-terphenyl and its derivatives is focused on creating novel molecules with tailored properties for advanced applications. Traditional methods for preparing terphenyl compounds include the coupling of dihalobenzene derivatives with aryl metal nucleophiles and the formation of aromatic rings from open-chain precursors. researchgate.net Modern advancements, however, are increasingly reliant on more precise and efficient catalytic methods.

A significant area of development is the use of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between arylboronic acids and aryl halides offers a versatile and highly valuable method for creating unsymmetrical biaryls and terphenyls, as it is compatible with a wide range of functional groups. thieme-connect.comtandfonline.com Research is ongoing to optimize these reactions, for instance, by using ligand-free palladium catalysts in flow reactor systems, which allows for sequential, chemo-selective coupling to produce unsymmetrically substituted p-terphenyls in high yields. tandfonline.comtandfonline.com Such methods are crucial for generating libraries of compounds for screening in various applications. tandfonline.com Another approach involves the double Suzuki cross-coupling of aryl diboronic esters with aryl halides, which has proven to be a convenient procedure for preparing even sterically hindered symmetrical terphenyls with very high yields. thieme-connect.com

Derivatization of the this compound core is a key strategy for its incorporation into advanced materials. For example, facile dicarboxylation of this compound creates a moiety that can be integrated into tractable, ester-linked, aromatic-rich materials. arkat-usa.orgresearchgate.net This is particularly important for applications like organic light-emitting diodes (OLEDs), where the ortho-linkage helps to maintain a degree of conjugation while preventing the intractability often associated with linear conjugated structures. arkat-usa.orgresearchgate.net The synthesis of multifunctionalized p-terphenyls and their heteroaryl analogues using strategies like [5C + 1C(N)] annulation is also being explored, offering a metal-catalyst-free method with mild conditions and tolerance for various functional groups. lnu.edu.cn

These synthetic advancements are critical for producing this compound-based materials for molecular electronics, optoelectronics, and chemical sensing. lnu.edu.cn

Table 1: Modern Synthetic Approaches for Terphenyl Derivatives

Method Key Features Potential Applications
Suzuki-Miyaura Coupling Palladium-catalyzed, high functional group tolerance, versatile for unsymmetrical structures. thieme-connect.comtandfonline.com OLEDs, targeted chemical libraries. tandfonline.comarkat-usa.org
Flow Reactor Synthesis Continuous in-flow operation, high yields, sequential and selective coupling. tandfonline.comtandfonline.com Precursors for biologically active analogues, chemical libraries. tandfonline.com
Dicarboxylation Creates functional handles for incorporation into larger structures. arkat-usa.orgresearchgate.net Tractable, ester-linked, aromatic-rich materials for OLEDs. arkat-usa.orgresearchgate.net
[5C + 1C(N)] Annulation Metal-catalyst-free, mild conditions, multisubstitution tolerance. lnu.edu.cn Molecular electronics, opto-electronics, chemical sensing. lnu.edu.cn

Deepening Understanding of Glass Transition Phenomena through this compound Studies

This compound (OTP) has long been a cornerstone model system for investigating the glass transition, the process by which a supercooled liquid becomes a disordered solid (a glass) upon cooling. nih.govacs.orguu.nl Its popularity stems from its relatively simple molecular structure and an easily accessible glass transition temperature (Tg) of around 243 K. nih.govacs.org Future research continues to leverage OTP to probe the fundamental and often debated aspects of glass physics.

A central area of investigation is the nature of molecular dynamics in the supercooled liquid state. As a liquid is cooled below its melting point, avoiding crystallization, its viscosity dramatically increases, and molecular motions slow down significantly. uu.nlcreighton.edu Studies on OTP using techniques like optical heterodyne detected optical Kerr effect and photon-correlation spectroscopy have revealed complex relaxation dynamics. stanford.edumit.edu These experiments show that the relaxation process is non-exponential, which is a hallmark of glass-forming liquids and is often attributed to the presence of spatially heterogeneous dynamics—meaning that at any given moment, some regions of the liquid are more mobile than others. stanford.eduaip.orgacs.org

Recent research challenges the long-held assumption that OTP is a completely rigid molecule during the glass transition. nih.govacs.org Studies using terahertz time-domain spectroscopy and low-frequency Raman spectroscopy, combined with density functional theory (DFT) simulations, indicate that low-frequency vibrational modes involve a mixture of intramolecular and intermolecular motions. nih.gov This finding is significant because it suggests that internal molecular flexibility may play a more critical role in the glass transition mechanism than previously thought, complicating theories that treat molecules as simple, rigid entities. nih.govacs.org

Mode-coupling theory (MCT) is a prominent theoretical framework used to describe the dynamics of supercooled liquids, and OTP is a key system for testing its predictions. stanford.eduarxiv.org MCT predicts a dynamical phase transition at a critical temperature, Tc, above Tg. stanford.edu Experimental data from OTP generally show good agreement with many MCT predictions, particularly regarding the scaling of relaxation times at long timescales. stanford.edu However, deviations are observed at very fast timescales (less than 10 picoseconds), suggesting that while powerful, the idealized version of the theory does not capture the entire picture of OTP's dynamics. stanford.edu

Further research directions include:

Spatially Heterogeneous Dynamics: Probing the size, lifetime, and nature of these dynamic domains using advanced techniques like single-molecule spectroscopy. aip.orgsc.edu

Surface Dynamics: Investigating the surprisingly fast diffusion of molecules at the surface of glassy OTP, which is orders of magnitude faster than in the bulk and has a weaker temperature dependence. nih.gov

Crystallization Mechanisms: Understanding the competition between glass formation and crystallization, particularly the processes of nucleation and crystal growth near Tg. nih.govaps.org

By continuing to unravel the complexities of OTP, scientists aim to develop a more universal understanding of the glass transition, a phenomenon central to materials science, condensed matter physics, and chemistry. academie-sciences.fr

Exploration of this compound in Next-Generation Organic Electronic Devices

The unique structural and electronic properties of this compound make it and its derivatives promising candidates for use in next-generation organic electronic devices, particularly organic light-emitting diodes (OLEDs). arkat-usa.orgschultzchem.comontosight.ai The core this compound structure, consisting of a central phenyl ring with two flanking phenyl groups in an ortho configuration, provides a rigid, three-dimensional framework that can be functionalized to tune its electronic characteristics. arkat-usa.org

In the context of OLEDs, one of the most critical applications is as a host material for phosphorescent emitters (PhOLEDs). anr.fr The host material constitutes the emissive layer of the device and must possess a high triplet energy level to efficiently transfer energy to the phosphorescent guest (dopant) molecule, preventing energy loss and ensuring high efficiency. The ortho-linkage in this compound derivatives helps to disrupt conjugation compared to its linear para-terphenyl counterpart. This disruption is advantageous as it raises the triplet energy level, making this compound-based hosts suitable for high-energy emitters, such as those that produce blue light. anr.fr

Furthermore, the steric hindrance introduced by the ortho-substitution pattern can be beneficial. It helps to prevent intermolecular aggregation of the host and guest molecules, which can otherwise lead to quenching of the emission and a decrease in device efficiency and lifetime. The non-planar structure of this compound derivatives can also improve the amorphous stability of the thin films used in OLEDs, which is crucial for preventing crystallization and ensuring long-term operational stability.

Research is actively pursuing the synthesis of novel this compound derivatives to optimize their performance in OLEDs. For instance, incorporating this compound into larger, more complex structures like dispirofluorene-indenofluorene (DSF-IF) has been explored. An ortho-linked DSF-IF derivative was found to have a high triplet energy level (2.6 eV), making it well-suited as a host for green phosphorescent dyes. anr.fr Another strategy involves the dicarboxylation of this compound, which provides a convenient way to create ester-linked materials that retain high aromatic content while being processable, overcoming the intractability of many highly conjugated polymers. arkat-usa.orgresearchgate.net

The exploration of this compound in organic electronics extends beyond OLEDs. Its fluorescent properties and stable structure make it a building block for materials in other areas, such as organic photovoltaics (OPVs) and nonlinear optical materials. arkat-usa.orgontosight.aiontosight.ai The ability to functionalize the terphenyl backbone allows for the tuning of energy levels (HOMO/LUMO) to match the requirements of different device architectures. arkat-usa.org

Development of this compound-Based Materials with Tunable Optical and Electronic Properties

A significant thrust of current research is dedicated to the rational design and synthesis of this compound-based materials where optical and electronic properties can be precisely controlled. arkat-usa.orgontosight.ai The this compound scaffold serves as a versatile platform that can be chemically modified to influence key characteristics such as light absorption and emission wavelengths, fluorescence quantum yield, and charge transport capabilities. ontosight.aiontosight.ai This tunability is paramount for tailoring materials to the specific demands of advanced applications like OLEDs, organic solar cells, and molecular sensors. arkat-usa.orgontosight.ai

The primary strategy for tuning these properties involves the introduction of various functional groups onto the terphenyl backbone. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. arkat-usa.org For example, attaching electron-donating groups like dimethylamino (-N(CH₃)₂) can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. This modulation of the HOMO-LUMO gap directly alters the optical properties, such as the color of emitted light in an OLED. arkat-usa.orgontosight.ai

One promising area is the development of materials exhibiting intramolecular charge transfer (ICT). In these systems, an electron-donating part of the molecule is linked to an electron-accepting part. Upon photoexcitation, an electron moves from the donor to the acceptor, creating an ICT state that often has distinct emissive properties. Research on terphenyl-based closo-o-carboranyl compounds has shown that the planarity of the terphenyl rings plays a critical role in mediating ICT transitions. mdpi.com By controlling the geometry and electronic coupling within the molecule, it is possible to switch the emission between a local excitation (LE) state and an ICT state, leading to dual-emissive behavior and dramatic color changes. mdpi.com

Specific examples of property tuning include:

Blue Fluorescence and Phosphorescence: The inherent structure of this compound provides a wide bandgap, making it a good starting point for blue-emitting materials. sigmaaldrich.comsigmaaldrich.com Complexing this compound with other molecules, such as in an adduct with Ag(I) pyrazolate, has been shown to produce white light by combining the blue fluorescence of the this compound unit with a sensitized yellow long-afterglow phosphorescence. sigmaaldrich.comsigmaaldrich.com

Helicoidal Structures: The ortho linkage in some dihydroindenofluorene isomers induces a helicoidal twist in the molecular backbone. acs.org This unique geometry, driven by the this compound core, can be used to tune electronic properties and has been explored for achieving stable blue emission from intramolecular excimers. acs.org

Sensing Applications: The sensitivity of the ICT process to the molecular environment can be exploited for chemical sensing. For example, the deboronation of a terphenyl-based o-carborane (B102288) compound upon exposure to fluoride (B91410) anions disrupts the ICT pathway, causing a dramatic and visible ratiometric change in the luminescent color from orange to deep blue. mdpi.com

The ability to fine-tune these properties through synthetic chemistry allows for the creation of a diverse portfolio of this compound-based materials, paving the way for their integration into sophisticated electronic and photonic technologies. acs.org

Table 2: Strategies for Tuning Properties of this compound Derivatives

Strategy Effect on Properties Example Application
Functional Group Substitution Modulates HOMO/LUMO energy levels, altering the optical bandgap and emission color. arkat-usa.orgontosight.ai Color tuning in OLEDs. arkat-usa.org
Inducing ICT States Creates dual-emission capabilities and sensitivity to the chemical environment. mdpi.com Ratiometric fluoride sensors. mdpi.com
Geometric Control (e.g., Helicity) Influences electronic coupling and can lead to stable excimer emission. acs.org Stable blue emitters for displays. acs.org

Enhanced Remediation Strategies and Environmental Impact Mitigation

While this compound is a valuable compound in materials science, its presence in the environment necessitates research into its fate, impact, and potential remediation. As a polycyclic aromatic hydrocarbon (PAH), this compound is characterized by low water solubility and a tendency to adsorb to soil and sediments. nih.govechemi.com Its environmental persistence and potential for bioaccumulation are key concerns driving the development of enhanced mitigation strategies.

This compound is generally considered to be resistant to biodegradation. nih.govechemi.com One study noted that this compound in a wastewater mixture was not biodegraded by bacteria over a 130-hour period. echemi.com This resistance suggests that natural attenuation in contaminated environments may be a slow process. Its estimated high Koc value (soil organic carbon-water (B12546825) partitioning coefficient) indicates that it will have only slight mobility in soil, tending to remain bound to soil particles. nih.govechemi.com

A significant environmental fate process for this compound is bioaccumulation. An experimental bioconcentration factor (BCF) of 590 was measured in goldfish, and a kinetic BCF of 12,040 has also been reported, indicating a high potential for the compound to accumulate in aquatic organisms. echemi.comwindows.neteuropa.eu This accumulation can lead to the transfer of the compound through the food chain.

Future research into remediation strategies is likely to focus on several key areas:

Enhanced Bioremediation: While naturally resistant to degradation, research could explore the isolation or genetic engineering of microorganisms capable of metabolizing this compound. This might involve identifying specific enzymatic pathways that can break down the stable three-ring structure. In rats and rabbits, metabolism does occur, primarily yielding phenols and their conjugated derivatives, which suggests that oxidative metabolic pathways exist and could potentially be exploited for bioremediation. echemi.com

Phytoremediation: The use of plants to absorb and degrade contaminants is another potential avenue. Research would need to identify plant species that can tolerate and metabolize this compound.

Advanced Oxidation Processes (AOPs): Technologies such as ozonation, Fenton reactions, or photocatalysis could be investigated for their effectiveness in breaking down this compound in contaminated water or soil. These methods use highly reactive radicals to chemically degrade persistent organic pollutants.

Sorption Technologies: The development of novel, highly effective sorbent materials could be used to contain and remove this compound from water. This could involve specially designed activated carbons, resins, or nanomaterials.

Understanding the environmental behavior of this compound and its derivatives is crucial, especially as new applications lead to their wider use. Developing effective and sustainable remediation techniques is essential to mitigate any potential environmental risks associated with its release. windows.net

Interdisciplinary Research Combining this compound Chemistry with Other Scientific Domains

The unique properties of this compound position it at the intersection of several scientific disciplines, fostering interdisciplinary research that bridges chemistry, physics, and materials science. Its role as a model glass-former, a building block for electronic materials, and a matrix for spectroscopic studies makes it a subject of broad scientific interest.

Condensed Matter Physics: this compound is a canonical model for studying the glass transition, a fundamental and unsolved problem in condensed matter physics. creighton.eduarxiv.org Physicists use techniques like neutron scattering, photon correlation spectroscopy, and dielectric spectroscopy to study the dynamics of supercooled this compound. creighton.edumit.eduarxiv.org This research aims to test and refine theoretical frameworks like mode-coupling theory and random first-order transition theory, which seek to explain the universal behaviors of materials near the glass transition. stanford.eduacs.org The debate over the molecule's rigidity and the role of intramolecular motions directly connects chemical structure to macroscopic physical phenomena. nih.gov

Materials Science: In materials science, the focus is on harnessing the properties of this compound to create new functional materials. ontosight.ai This involves synthesizing derivatives with tailored optical and electronic properties for applications in OLEDs, photovoltaics, and sensors. arkat-usa.orgontosight.ai The ortho-linkage is exploited to create materials that are both electronically active and possess good morphological stability, preventing crystallization in thin films—a critical requirement for device longevity. arkat-usa.org The study of how molecular structure influences bulk properties like thermal stability, processability, and charge mobility is a classic example of the structure-property relationships that are central to materials science.

Quantum Spin Dynamics: this compound serves as an excellent glassy matrix for studying the quantum properties of other molecules and atoms. In the field of quantum information and computation, researchers have used deuterated this compound as a solvent to host metallofullerenes. ox.ac.uk The inert, glassy environment of this compound at low temperatures minimizes magnetic noise, significantly extending the electron spin phase coherence times (T₂) of the embedded spin-active atoms to over 200 microseconds. ox.ac.uk This is a dramatic improvement over previous measurements and makes these systems more viable candidates for applications in spintronics and quantum computing. ox.ac.uk Similarly, this compound has been used as a matrix for regularized dynamical decoupling noise spectroscopy to probe the decoherence processes of radicals. sigmaaldrich.comsigmaaldrich.com

This convergence of disciplines accelerates discovery. Insights from fundamental physics studies on glass dynamics inform the design of more stable amorphous materials in materials science. In turn, the synthesis of novel derivatives by chemists provides physicists and materials scientists with new systems to probe fundamental questions and develop next-generation technologies.

Table 3: Compound Names Mentioned in the Article

Compound Name Synonym(s)
This compound 1,2-Diphenylbenzene; 1,1':2',1''-Terphenyl; orththis compound
Benzene (B151609) -
Biphenyl (B1667301) -
p-Terphenyl (B122091) 1,4-Diphenylbenzene; para-terphenyl
Dispirofluorene-indenofluorene DSF-IF
4,4″-dicarboxyterphenyl -
closo-o-carborane -
nido-o-carborane -
Ag(I) pyrazolate -
Dihalobenzene -
Arylboronic acid -
Aryl halide -
Oxalyl chloride -
Aluminum chloride -
2H-pyran-2-one -
Propiophenone (B1677668) -
Potassium hydroxide (B78521) -
1,4-dibromo-2-nitrobenzene -
Aryl diboronic ester -
Phenyl-1,4-diboronic acid bis-pinacol ester -
1-fluoro-3-iodobenzene -
Thallium(I) carbonate -
Sodium phenoxide -

Q & A

Q. What are the established methods for synthesizing and characterizing o-Terphenyl in laboratory settings?

Methodological Answer: this compound is synthesized via the Ullmann coupling reaction using iodobenzene and copper catalysts, followed by purification via recrystallization. Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity by analyzing aromatic proton signals (δ 7.2–7.6 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and molecular ion peaks (m/z 230 for C₁₈H₁₄) .
  • Melting Point Analysis : this compound melts at 56–58°C, serving as a purity indicator .

Q. Table 1: Key Characterization Parameters

TechniqueParametersExpected Results
NMR¹H, 13Cδ 7.2–7.6 ppm (aromatic protons)
GC-MSRetention Time~12.5 min (varies by column)
Melting PointHeating Rate56–58°C

Q. What safety protocols are critical when handling this compound in experimental setups?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to prevent skin/eye contact (acute toxicity: LD₅₀ = 1,900 mg/kg in rats) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS07 classification) .
  • Disposal : Classify as hazardous waste (UN3077) and avoid drainage to prevent aquatic toxicity (BCF = 590 in fish) .

Q. How is this compound utilized as a reference standard in analytical chemistry?

Methodological Answer: this compound serves as a surrogate in GC-MS for quantifying semivolatile organic compounds. Key steps include:

  • Spiking : Add known concentrations (e.g., 100–2,000 µg/mL in hexane or methylene chloride) .
  • Recovery Validation : Acceptable recovery rates range from 30–130%, with deviations indicating matrix interference .

Q. Table 2: Example Recovery Data

Sample TypeRecovery (%)Qualifier
Solid (LCS)86Within limits
Solid (MSD)52Investigate matrix effects

Advanced Research Questions

Q. How can researchers investigate the thermal stability and decomposition mechanisms of this compound under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 332°C (boiling point) to assess thermal degradation .
  • Kinetic Studies : Use Arrhenius equations to model decomposition rates under controlled atmospheres (e.g., inert vs. oxidative) .
  • Byproduct Identification : Employ GC-MS to detect biphenyl or benzene derivatives post-decomposition .

Q. What methodologies are employed to assess the bioaccumulation potential and ecological risks of this compound in aquatic environments?

Methodological Answer:

  • Bioaccumulation Factor (BCF) Testing : Use Carassius auratus (BCF = 590) to evaluate uptake in aquatic organisms .
  • Log Pow Analysis : High log Pow (5.52) indicates lipophilicity and potential biomagnification .
  • Microcosm Studies : Simulate aquatic ecosystems to monitor long-term effects on algae and invertebrates .

Q. Table 3: Ecotoxicological Parameters

ParameterValueImplication
Log Pow5.52High bioaccumulation risk
BCF590Moderate persistence in fish

Q. How should contradictory data on this compound’s physicochemical properties be systematically analyzed and resolved?

Methodological Answer:

  • Literature Meta-Analysis : Compare historical data (e.g., melting points from 1997–2025 studies) to identify outliers .
  • Experimental Replication : Reproduce disputed results under standardized conditions (e.g., purity >99% via HPLC) .
  • Statistical Frameworks : Apply ANOVA to evaluate inter-laboratory variability in toxicity or stability data .

Q. Framework for Contradiction Resolution

Define Scope : Use P-E/I-C-O (Population, Exposure, Comparison, Outcome) to narrow variables .

Ethical Alignment : Ensure studies comply with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Peer Review : Submit findings to journals like Beilstein Journal of Organic Chemistry for validation .

Methodological Considerations

  • Data Reporting : Follow journal guidelines (e.g., experimental details in Supporting Information) .
  • Instrument Calibration : Use certified reference materials (e.g., deuterated this compound for GC-MS) .
  • Ethical Compliance : Address disposal regulations (e.g., avoid environmental release per OSHA HCS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.